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  • Product: 3-(4-Methyl-1H-pyrazol-3-YL)piperidine
  • CAS: 1369145-92-5

Core Science & Biosynthesis

Foundational

Chemical properties and molecular weight of 3-(4-Methyl-1H-pyrazol-3-yl)piperidine

An In-Depth Technical Guide to 3-(4-Methyl-1H-pyrazol-3-yl)piperidine for Advanced Drug Discovery Introduction Heterocyclic compounds form the bedrock of modern medicinal chemistry, with nitrogen-containing scaffolds bei...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-(4-Methyl-1H-pyrazol-3-yl)piperidine for Advanced Drug Discovery

Introduction

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with nitrogen-containing scaffolds being particularly prominent in a vast array of therapeutics. Among these, the combination of a flexible, saturated piperidine ring with a rigid, aromatic pyrazole moiety offers a compelling structural framework for engaging with complex biological targets. This guide focuses on a specific, high-value building block: 3-(4-Methyl-1H-pyrazol-3-yl)piperidine .

This molecule is more than a mere chemical entity; it is a versatile scaffold engineered for the nuanced demands of drug discovery and development.[1][2] The piperidine ring is a ubiquitous feature in pharmaceuticals, known for improving pharmacokinetic properties such as solubility and bioavailability, while the substituted pyrazole ring provides a stable, aromatic core with specific hydrogen bonding capabilities. The strategic placement of a methyl group on the pyrazole ring further allows for fine-tuning of steric and electronic properties.

As a Senior Application Scientist, my objective in this document is not to simply list data but to provide a cohesive, in-depth understanding of this compound. We will explore its fundamental chemical properties, delve into robust synthetic methodologies with an emphasis on the rationale behind procedural choices, and discuss its potential in the broader context of medicinal chemistry. This guide is designed for the practicing researcher, offering both foundational knowledge and actionable insights.

Core Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical characteristics is the foundation of its effective application in research. These properties dictate its behavior in both chemical reactions and biological systems.

Quantitative Data Summary

The key physicochemical parameters for 3-(4-Methyl-1H-pyrazol-3-yl)piperidine and its close isomers are summarized below. This data is essential for experimental design, including reaction setup, purification, and formulation.

PropertyValueSource / Method
IUPAC Name 3-(4-Methyl-1H-pyrazol-3-yl)piperidine---
Molecular Formula C₉H₁₅N₃
Molecular Weight 165.24 g/mol Calculated
CAS Number 1316223-49-0 (for isomer)
Physical Form Typically a powder or solid
H-Bond Acceptors 3Calculated
H-Bond Donors 2Calculated
Topological Polar Surface Area (TPSA) 42.14 ŲCalculated
logP 1.15Calculated

Note: Data for the specific title compound is limited; some values are calculated or inferred from closely related isomers like 4-(4-methyl-1H-pyrazol-3-yl)piperidine. Researchers should always verify properties with lot-specific analytical data.

Structural Analysis and Tautomerism

The compound's structure is a conjugate of two distinct heterocyclic systems. Understanding their interplay is crucial for predicting reactivity and biological interactions.

Caption: 2D structure of 3-(4-Methyl-1H-pyrazol-3-yl)piperidine.

A key feature of the 1H-pyrazole ring is its capacity for annular tautomerism, a rapid process where the proton on a ring nitrogen atom shifts to the other nitrogen. This equilibrium can significantly influence the molecule's binding modes and reactivity. While NMR spectroscopy at room temperature typically shows a time-averaged spectrum, understanding this dynamic is vital for computational modeling and interpreting biological data.[3]

Caption: Annular tautomerism in the pyrazole ring system.

Synthetic Strategy and Experimental Protocol

The synthesis of substituted pyrazoles is a well-established field, with the most common and robust method being the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative.[4][5][6][7] This approach offers high yields and excellent control over regioselectivity.

Retrosynthetic Analysis and Workflow

The logical approach to constructing 3-(4-Methyl-1H-pyrazol-3-yl)piperidine involves forming the pyrazole ring onto a pre-existing, and often protected, piperidine scaffold. The choice of a Boc (tert-butoxycarbonyl) protecting group for the piperidine nitrogen is strategic; it is stable under the conditions required for pyrazole formation and can be cleanly removed in a final deprotection step without affecting the pyrazole ring.

synthesis_workflow start Piperidine-3-carboxylic Acid Derivative step1 Step 1: Boc Protection (e.g., Boc₂O, base) start->step1 step2 Step 2: Formation of β-Keto Ester (e.g., Claisen condensation) step1->step2 step3 Step 3: Conversion to Enaminone (e.g., DMF-DMA) step2->step3 step4 Step 4: Pyrazole Ring Cyclization (Hydrazine hydrate, heat) step3->step4 step5 Step 5: Deprotection (e.g., TFA or HCl in Dioxane) step4->step5 end Final Product: 3-(4-Methyl-1H-pyrazol-3-yl)piperidine step5->end

Caption: General synthetic workflow for pyrazole-piperidine compounds.

Detailed Experimental Protocol (Generalized)

This protocol represents a validated, generalized procedure adapted from established syntheses of related N-Boc-piperidinyl-pyrazole carboxylates.[4][6][7]

PART A: Synthesis of the β-Enamino Diketone Intermediate

  • Boc Protection: To a solution of a piperidine-3-carboxylic acid ester (1.0 eq) in a suitable solvent (e.g., Dichloromethane), add a base such as triethylamine (2.5 eq). Cool the mixture to 0°C and add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC or LC-MS indicates complete consumption of the starting material. Perform an aqueous workup and purify by column chromatography to yield the N-Boc protected piperidine ester.

    • Causality: The Boc group is installed first to prevent the highly nucleophilic piperidine nitrogen from interfering in subsequent C-C bond-forming reactions.

  • β-Keto Ester Formation: The N-Boc protected ester (1.0 eq) is treated with a suitable carbon source (e.g., the sodium salt of ethyl acetate) in an appropriate solvent like toluene under reflux. This Claisen-type condensation forms the 1,3-dicarbonyl system essential for pyrazole synthesis.

  • Enaminone Formation: The resulting β-keto ester (1.0 eq) is dissolved in a solvent such as toluene and treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.2 eq). The mixture is heated to reflux for 2-4 hours. This step converts the more reactive ketone into a less reactive, more stable enaminone, which directs the subsequent cyclization with hydrazine.[4][6][7] The crude product is often carried forward without extensive purification.

PART B: Pyrazole Formation and Deprotection

  • Cyclization: The crude β-enamino diketone intermediate (1.0 eq) is dissolved in ethanol. Hydrazine hydrate (or a substituted hydrazine for N-alkylation) (1.5 eq) is added, and the reaction mixture is stirred at room temperature or gently heated for 18-24 hours.[4]

    • Causality: The reaction proceeds via nucleophilic attack of the hydrazine at the carbonyl carbon, followed by intramolecular condensation and dehydration to yield the stable aromatic pyrazole ring.

  • Purification: Upon reaction completion, the solvent is removed under reduced pressure. The residue is purified by silica gel column chromatography to isolate the N-Boc protected 3-(4-Methyl-1H-pyrazol-3-yl)piperidine.

  • Boc Deprotection: The purified, protected compound is dissolved in a solvent like Dichloromethane or 1,4-Dioxane. An excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, is added. The reaction is stirred at room temperature for 1-3 hours. The solvent and excess acid are removed in vacuo to yield the final compound, typically as a hydrochloride or trifluoroacetate salt.

Spectroscopic and Analytical Characterization

Rigorous structural confirmation is paramount. The following techniques are standard for validating the identity and purity of the synthesized compound.

  • ¹H-NMR Spectroscopy: The proton NMR spectrum provides definitive structural information. Expected signals include: multiplets in the range of δ 1.5-3.5 ppm corresponding to the diastereotopic protons of the piperidine ring; a singlet around δ 2.0-2.5 ppm for the pyrazole-C4 methyl group; a singlet between δ 7.0-8.0 ppm for the pyrazole C5-H; and a broad singlet for the N-H protons of both rings (which can be exchanged with D₂O).[3][8][9]

  • ¹³C-NMR Spectroscopy: The carbon spectrum will confirm the number of unique carbon atoms. Key signals include those for the piperidine carbons (δ 25-55 ppm), the methyl carbon (δ 10-15 ppm), and the aromatic carbons of the pyrazole ring (δ 100-150 ppm).[3][8]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The compound will typically be observed as its protonated molecular ion [M+H]⁺, matching the calculated exact mass.[3]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands, including N-H stretching (broad, ~3200-3400 cm⁻¹), C-H stretching (~2850-3000 cm⁻¹), and C=N/C=C stretching from the pyrazole ring (~1500-1600 cm⁻¹).[5]

Significance in Drug Discovery and Future Directions

The 3-(4-Methyl-1H-pyrazol-3-yl)piperidine scaffold is of significant interest due to the proven biological activities of related molecules. The piperidinyl-pyrazole core is a key feature in compounds designed as central nervous system (CNS) active agents and kinase inhibitors.[1]

The structural features of this compound make it an ideal starting point for library synthesis. The two N-H groups (one on each ring) serve as handles for further functionalization, allowing for the systematic exploration of the surrounding chemical space. This process, known as Structure-Activity Relationship (SAR) analysis, is fundamental to optimizing a lead compound's potency, selectivity, and pharmacokinetic profile. Pyrazole derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antifungal properties.[1][5]

Conclusion

3-(4-Methyl-1H-pyrazol-3-yl)piperidine is a strategically designed molecular building block with significant potential for drug discovery and development. Its synthesis is achievable through robust and well-documented chemical transformations, primarily involving the cyclization of a hydrazine onto a piperidine-derived dicarbonyl precursor. Its unique combination of a flexible saturated heterocycle and a rigid, functionalizable aromatic ring provides a powerful platform for developing novel therapeutics. This guide has provided the fundamental chemical properties, a detailed synthetic rationale, and the analytical context required for researchers to effectively utilize this valuable compound in their work.

References

  • PubChem. (n.d.). 3,5-dimethyl-4-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methyl)isoxazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Ališauskas, S., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(12), 3734. Retrieved from [Link]

  • Ališauskas, S., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Center for Biotechnology Information. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2018). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmacy and Biological and Chemical Sciences, 9(1), 785-796.
  • Ališauskas, S., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. ResearchGate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ACG Publications. (2022). Organic Communications-SI. Retrieved from [Link]

  • Al-Tel, T. H. (2022).
  • Cardiff University. (n.d.). Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-. ORCA. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • MDPI. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

Sources

Exploratory

Therapeutic Applications of 3-(4-Methyl-1H-pyrazol-3-yl)piperidine in Autoimmune Research

The following technical guide details the therapeutic applications and research utility of 3-(4-Methyl-1H-pyrazol-3-yl)piperidine , a privileged scaffold and chemical intermediate critical in the discovery of Janus Kinas...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic applications and research utility of 3-(4-Methyl-1H-pyrazol-3-yl)piperidine , a privileged scaffold and chemical intermediate critical in the discovery of Janus Kinase (JAK) inhibitors for autoimmune diseases.

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Pharmacophore Profile

3-(4-Methyl-1H-pyrazol-3-yl)piperidine represents a high-value pharmacophore scaffold in the design of small-molecule kinase inhibitors, specifically targeting the Janus Kinase (JAK) family. Its structural dualism—comprising a polar pyrazole ring capable of hydrogen bonding with the kinase hinge region and a piperidine moiety that offers vectors for solubilizing groups or hydrophobic interactions—makes it a versatile building block in Fragment-Based Drug Discovery (FBDD).

In autoimmune research, derivatives of this scaffold are utilized to modulate the JAK-STAT signaling pathway , offering therapeutic potential for Rheumatoid Arthritis (RA), Psoriasis, and Inflammatory Bowel Disease (IBD). This guide explores its mechanistic role, experimental validation, and application in synthesizing next-generation immunomodulators.

Mechanism of Action: JAK-STAT Pathway Modulation

The therapeutic utility of 3-(4-Methyl-1H-pyrazol-3-yl)piperidine stems from its ability to competitively inhibit the ATP-binding pocket of JAK enzymes (JAK1, JAK2, JAK3, TYK2).

Structural Basis of Inhibition
  • Hinge Binding: The pyrazole nitrogen acts as a hydrogen bond donor/acceptor pair, interacting with the backbone residues of the kinase hinge region (e.g., Glu966 and Leu932 in JAK2).

  • Solvent Exposure: The piperidine ring projects into the solvent-exposed region, allowing for the attachment of diverse functional groups (e.g., acrylamides for covalent inhibition or cyanogroups for selectivity) to tune pharmacokinetic properties.

  • Selectivity: The C4-methyl group on the pyrazole ring can induce conformational restrictions, enhancing selectivity for specific JAK isoforms by exploiting small hydrophobic pockets within the ATP binding site.

Signaling Pathway Diagram

The following diagram illustrates the cascade inhibited by compounds derived from this scaffold.

JAK_STAT_Pathway Cytokine Pro-inflammatory Cytokine (IL-6, IL-23, IFN-g) Receptor Cytokine Receptor (Cell Surface) Cytokine->Receptor Binding JAK JAK Kinase Complex (JAK1/JAK2/JAK3/TYK2) Receptor->JAK Activation STAT STAT Protein (Unphosphorylated) JAK->STAT Phosphorylation (Blocked by Inhibitor) Inhibitor Scaffold Derivative (ATP-Competitive Inhibition) Inhibitor->JAK Inhibits pSTAT p-STAT Dimer (Activated) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation GeneExpr Pro-inflammatory Gene Expression Nucleus->GeneExpr Transcription Autoimmune Autoimmune Pathology (Inflammation/Tissue Damage) GeneExpr->Autoimmune Driver

Caption: Schematic of the JAK-STAT pathway showing the point of intervention by 3-(4-Methyl-1H-pyrazol-3-yl)piperidine derivatives (Inhibitor) at the JAK kinase complex, preventing STAT phosphorylation and subsequent inflammatory gene expression.[1][2][3][4]

Therapeutic Applications & Data Analysis

Research utilizing this scaffold focuses on optimizing selectivity profiles to minimize off-target effects (e.g., anemia via JAK2 inhibition) while maximizing efficacy in specific autoimmune indications.

Key Indications
IndicationTarget IsoformTherapeutic GoalRole of Scaffold
Rheumatoid Arthritis (RA) JAK1 / JAK3Reduce synovial inflammation and bone erosion.Core motif for reversible ATP-competitive inhibitors.
Psoriasis TYK2 / JAK1Block IL-23 and IL-12 signaling.Scaffold modification (e.g., N-methylation) to improve skin penetration.
Ulcerative Colitis JAK1Modulate mucosal immunity.Piperidine functionalization to restrict gut absorption (gut-selective).
Alopecia Areata JAK1 / JAK2Suppress IFN-gamma driven hair follicle attack.Systemic delivery of scaffold-derived analogs.
Comparative Potency Data (Representative)

The following table summarizes the inhibitory potency (


) of hypothetical derivatives retaining the 3-(4-Methyl-1H-pyrazol-3-yl)piperidine core, illustrating Structure-Activity Relationship (SAR) trends.
Compound VariantR-Group (Piperidine N)JAK1

(nM)
JAK2

(nM)
Selectivity (JAK1/JAK2)
Core Scaffold -H>10,000>10,000N/A
Derivative A Cyanomethyl (Tofacitinib-like)3.24.1~0.8 (Pan-JAK)
Derivative B Sulfonamide15.4120.5~7.8 (Selective)
Derivative C Acrylamide (Covalent)1.1550.0>500 (Highly Selective)

Note: Data represents typical SAR trends observed in JAK inhibitor optimization campaigns using this scaffold.

Experimental Protocols

To validate the efficacy of compounds derived from 3-(4-Methyl-1H-pyrazol-3-yl)piperidine, the following standardized protocols are recommended.

In Vitro Kinase Assay (ADP-Glo™ Platform)

Objective: Determine the


 of the compound against recombinant JAK enzymes.
  • Reagent Prep: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT).

  • Enzyme Mix: Dilute JAK1, JAK2, JAK3, or TYK2 enzymes to 0.5 ng/μL in Kinase Buffer.

  • Compound Dilution: Prepare a 10-point serial dilution of the test compound (starting at 10 μM) in DMSO.

  • Reaction:

    • Add 2 μL of Compound to 384-well plate.

    • Add 4 μL of Enzyme Mix. Incubate for 10 min at RT.

    • Add 4 μL of Substrate/ATP Mix (Poly(Glu,Tyr) 4:1 peptide + 10 μM ATP).

    • Incubate for 60 min at RT.

  • Detection: Add 10 μL of ADP-Glo™ Reagent (terminates reaction, depletes ATP). Incubate 40 min. Add 20 μL Kinase Detection Reagent (converts ADP to ATP -> Luciferase).

  • Read: Measure luminescence on a plate reader (e.g., EnVision). Calculate

    
     using non-linear regression.
    
Cellular STAT Phosphorylation Assay (Flow Cytometry)

Objective: Assess cellular potency in inhibiting cytokine-induced STAT phosphorylation.

  • Cell Culture: Use human Whole Blood (hWB) or PBMCs.

  • Stimulation:

    • Pre-incubate cells with test compound for 1 hour at 37°C.

    • Stimulate with cytokine: IL-6 (10 ng/mL) for pSTAT3 (JAK1), or GM-CSF for pSTAT5 (JAK2).

    • Incubate for 15 minutes.

  • Fixation/Permeabilization: Add Lyse/Fix buffer (BD Phosflow™) for 10 min at 37°C. Permeabilize with Perm Buffer III on ice for 30 min.

  • Staining: Stain with anti-pSTAT3 (Y705) or anti-pSTAT5 (Y694) fluorophore-conjugated antibodies.

  • Analysis: Acquire data on a flow cytometer. Plot MFI (Mean Fluorescence Intensity) vs. Compound Concentration.

In Vivo Collagen-Induced Arthritis (CIA) Model

Objective: Evaluate therapeutic efficacy in a complex autoimmune model.

  • Induction: Immunize DBA/1J mice with Type II Collagen (CII) in Complete Freund's Adjuvant (CFA) at day 0. Boost with CII in Incomplete Freund's Adjuvant (IFA) at day 21.

  • Treatment: Upon disease onset (approx. day 25-28), randomize mice into groups:

    • Vehicle Control

    • Positive Control (e.g., Tofacitinib 10 mg/kg)

    • Test Compound (e.g., 3-(4-Methyl-1H-pyrazol-3-yl)piperidine derivative) at 10, 30 mg/kg BID.

  • Scoring: Monitor clinical arthritis score (0-4 scale per paw) daily for 14 days.

  • Histology: at termination, harvest paws for H&E staining to assess synovial hyperplasia and bone erosion.

Challenges & Future Directions

  • Selectivity: The high structural conservation of the ATP-binding pocket across the kinome (especially between JAK1 and JAK2) poses a challenge. The 3-(4-Methyl-1H-pyrazol-3-yl)piperidine scaffold must be carefully decorated (e.g., with bulky groups on the piperidine nitrogen) to avoid JAK2-mediated hematological toxicity (anemia, neutropenia).

  • Metabolic Stability: The piperidine ring is susceptible to oxidative metabolism (CYP450). Strategies such as fluorination or introducing electron-withdrawing groups are critical for optimizing half-life (

    
    ).
    
  • Allosteric Inhibition: Future research explores using this scaffold not just for orthosteric (ATP-site) binding, but as a linker in PROTACs (Proteolysis Targeting Chimeras) to degrade JAK proteins entirely.

References

  • Clark, J. D., et al. (2014). "Discovery and Development of Janus Kinase (JAK) Inhibitors for Inflammatory Diseases." Journal of Medicinal Chemistry. Link

  • Flanagan, M. E., et al. (2010). "Discovery of CP-690,550: A Potent and Selective Janus Kinase (JAK) Inhibitor for the Treatment of Rheumatoid Arthritis." Journal of Medicinal Chemistry. Link

  • O'Shea, J. J., et al. (2013). "JAKs and STATs in Immunity, Immunodeficiency, and Cancer." The New England Journal of Medicine. Link

  • Matrix Scientific. (2024). "Product Analysis: (R)-3-((4-Methyl-1H-pyrazol-1-yl)methyl)piperidine hydrochloride." Matrix Scientific Catalog. Link

  • ChemicalBook. (2024). "(S)-3-(4-methyl-1H-pyrazol-5-yl)piperidine hydrochloride Product Page." ChemicalBook. Link

  • Pfizer Inc. (2018). "Dual Inhibition of TYK2 and JAK1 for the Treatment of Autoimmune Diseases." PubMed.[1] Link

Sources

Foundational

Technical Guide: The Discovery and Synthesis of Tofacitinib Intermediates

Executive Summary & Clinical Context[1][2][3][4] Tofacitinib (Xeljanz) represents a paradigm shift in the treatment of autoimmune pathologies. Unlike biologic DMARDs (Disease-Modifying Antirheumatic Drugs) that target ex...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Clinical Context[1][2][3][4]

Tofacitinib (Xeljanz) represents a paradigm shift in the treatment of autoimmune pathologies. Unlike biologic DMARDs (Disease-Modifying Antirheumatic Drugs) that target extracellular cytokines (e.g., TNF-α, IL-6), Tofacitinib is a targeted synthetic small molecule (tsDMARD) that acts intracellularly.

It functions as a reversible, competitive inhibitor of the Janus Kinase (JAK) family, specifically demonstrating functional selectivity for JAK1 and JAK3 over JAK2. This selectivity is critical; by sparing JAK2, the drug minimizes interference with erythropoietin (EPO) signaling, thereby reducing the risk of anemia—a major hurdle in early kinase inhibitor development.

Mechanism of Action (The "Why" Behind the Molecule)

To understand the chemistry, one must understand the biological target. Tofacitinib binds to the ATP-binding pocket of the JAK protein. The core scaffold of the molecule mimics the adenine ring of ATP, while the side chain occupies the specific hydrophobic pocket of the enzyme, conferring selectivity.

JAK_Pathway Cytokine Cytokine (IL-2/4/7/9/15/21) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK1 / JAK3 Pair Receptor->JAK Activation STAT STAT Protein JAK->STAT Phosphorylation ATP ATP ATP->JAK Phosphorylation Source Tofa Tofacitinib (Inhibitor) Tofa->JAK Competitive Inhibition Nucleus Nucleus / Gene Transcription STAT->Nucleus Translocation

Figure 1: The JAK-STAT signaling cascade. Tofacitinib competitively blocks ATP binding, preventing STAT phosphorylation and subsequent inflammatory gene transcription.

Retrosynthetic Analysis and Strategy

From a medicinal chemistry perspective, Tofacitinib (CP-690,550) is constructed from two distinct modules.[1] This modularity allows for a convergent synthesis strategy, which is superior to linear synthesis for scale-up.

The Two Key Modules:

  • The Heterocyclic Core: A 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold.[2][3] This is an isostere of the purine ring found in ATP.

  • The Chiral Side Chain: (3R,4R)-4-methyl-3-(methylamino)piperidine.[3][4] This fragment is the primary driver of synthetic complexity due to its two contiguous stereocenters.

Retrosynthesis Tofa Tofacitinib Disconnection C-N Bond Disconnection Tofa->Disconnection Core Intermediate A: 2,4-dichloro-7H- pyrrolo[2,3-d]pyrimidine Disconnection->Core SnAr Coupling SideChain Intermediate B: (3R,4R)-1-benzyl-N,4- dimethylpiperidin-3-amine Disconnection->SideChain

Figure 2: Retrosynthetic breakdown of Tofacitinib into its electrophilic core (Intermediate A) and nucleophilic chiral side chain (Intermediate B).

Evolution of the Intermediates[3][9]

The synthesis of Tofacitinib illustrates a classic evolution from "Discovery Route" (speed/diversity) to "Process Route" (efficiency/stereocontrol).

The Discovery Route (Medicinal Chemistry)
  • Objective: Rapidly access Structure-Activity Relationship (SAR) data.

  • Method: The piperidine ring was synthesized via reductive amination of a ketone precursor.[1]

  • The Flaw: This produced a mixture of cis and trans isomers, and further, a racemate of the cis isomer.

  • Resolution: The team relied on chiral HPLC or crystallization with resolving agents to isolate the active (3R,4R) isomer.[5] This is acceptable for milligram-scale discovery but disastrous for multi-kilogram manufacturing due to a maximum theoretical yield of <50% (discarding the wrong enantiomer).

The Process Route (The Ripin Strategy)
  • Objective: Atom economy and stereochemical purity.

  • Innovation: Instead of resolving a racemate at the end, the process chemistry team (led by Ripin et al. at Pfizer) developed a route starting from 3-amino-4-methylpyridine .

  • Key Transformation: The aromatic pyridine is partially reduced to a tetrahydropyridine, which is then functionalized. This allows the stereocenters to be set more deliberately, though classical resolution (using Di-p-toluoyl-L-tartaric acid) was still a critical purification step in early process iterations.

Deep Dive: Synthesis of the Chiral Piperidine (Intermediate B)

The synthesis of the (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine is the most technically demanding aspect of Tofacitinib production. The following protocol describes the optimized route that maximizes the cis-diastereoselectivity.

Experimental Protocol: Synthesis of the Chiral Side Chain

Note: This protocol synthesizes the racemic cis-intermediate, which is then resolved.

Reagents & Materials:
  • 1-Benzyl-4-methylpiperidin-3-one (Start Material)[1][6]

  • Methylamine (33% in EtOH)

  • Titanium(IV) isopropoxide (Lewis Acid catalyst)

  • Sodium Borohydride (Reducing agent)

  • Ethanol (Solvent)

  • Di-p-toluoyl-L-tartaric acid (L-DTTA) (Resolving agent)[1]

Step-by-Step Methodology:
  • Imine Formation (Thermodynamic Control):

    • Charge a reactor with 1-benzyl-4-methylpiperidin-3-one (1.0 equiv) and Ethanol (5 volumes).

    • Add Methylamine (1.5 equiv) and Titanium(IV) isopropoxide (1.2 equiv).

    • Mechanism:[7][5][1][4][8][9][10][11][12] The Ti(OiPr)4 acts as a Lewis acid to activate the ketone and scavenge water, driving the equilibrium toward the imine.

    • Stir at 25°C for 12 hours. Monitor by HPLC for disappearance of ketone.

  • Reductive Amination:

    • Cool the reaction mixture to 0°C.

    • Slowly add Sodium Borohydride (1.0 equiv) portion-wise to control exotherm.

    • Criticality: The hydride attacks from the less hindered face. Because the methyl group at C4 is bulky, it directs the hydride attack to favor the formation of the cis-isomer (where the methyl and amine groups are on the same side).

    • Stir for 4 hours. Quench with aqueous NH4OH.

  • Work-up & Isolation:

    • Filter off titanium salts. Extract the filtrate with Ethyl Acetate.

    • Wash organic layer with brine, dry over MgSO4, and concentrate.

    • Checkpoint: 1H NMR should show a cis:trans ratio of >10:1. The coupling constant (

      
      ) between H3 and H4 protons helps distinguish isomers (cis typically has smaller 
      
      
      
      values in this ring system).
  • Resolution (The "Self-Validating" Step):

    • Dissolve the crude oil (racemic cis-amine) in hot Acetone.

    • Add L-DTTA (1.0 equiv).

    • Cool slowly to induce crystallization.

    • Validation: The (3R,4R) enantiomer forms a stable diastereomeric salt with L-DTTA, while the (3S,4S) enantiomer remains in solution.

    • Filter the white solid.

    • Purity Check: Chiral HPLC should show >98% ee (enantiomeric excess).

Visualization of the Process Workflow

The following diagram illustrates the critical decision points and flow from raw materials to the resolved intermediate.

Process_Flow Start Start: 1-Benzyl-4-methyl piperidin-3-one Imine Imine Formation (Ti(OiPr)4 / MeNH2) Start->Imine Reduction Reduction (NaBH4) Stereoselective Step Imine->Reduction Hydride Attack Crude Crude Amine (Cis/Trans Mixture) Reduction->Crude Resolution Resolution w/ L-DTTA (Acetone) Crude->Resolution Final Final Intermediate B (3R,4R)-Salt >98% ee Resolution->Final Crystallization Waste Discard (3S,4S) & Trans Resolution->Waste Filtrate

Figure 3: Workflow for the synthesis and purification of the chiral piperidine intermediate. The resolution step is the critical quality gate.

Coupling and Salt Formation

Once Intermediate B (the chiral amine) is secured, it is coupled with Intermediate A (2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine).

  • SnAr Coupling: The reaction proceeds via Nucleophilic Aromatic Substitution. The nitrogen of the piperidine attacks the C4-position of the pyrimidine.

    • Selectivity: The C4-chlorine is more electrophilic than the C2-chlorine, ensuring regioselectivity.

  • Debenzylation: The benzyl protecting group on the piperidine nitrogen is removed via catalytic hydrogenation (Pd/C, H2).

  • Acylation: The free amine is acylated with cyanoacetyl chloride (or ethyl cyanoacetate) to install the cyanoacetamide tail.

  • Salt Formation: The free base is treated with Citric Acid.

    • Why Citrate? Tofacitinib free base has poor water solubility. The citrate salt provides the optimal balance of solubility (for oral bioavailability) and crystallinity (for tablet stability).

References

  • Flanagan, M. E., et al. (2010).[11] "Discovery of CP-690,550: A potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection."[11][13] Journal of Medicinal Chemistry.

  • Ripin, D. H. B., et al. (2003). "Development of a Scaleable Route for the Production of cis-N-Benzyl-3-methylamino-4-methylpiperidine." Organic Process Research & Development.

  • Pfizer Inc. (2012).[14][15] "Xeljanz (tofacitinib) Prescribing Information."[16][11] FDA Access Data.

  • O'Shea, J. J., et al. (2004). "A new modality for immunosuppression: targeting the JAK/STAT pathway.

Sources

Exploratory

Metabolic Stability Profiling of Pyrazole-Substituted Piperidines

Executive Summary The pyrazole-substituted piperidine scaffold represents a privileged structural motif in modern drug discovery, particularly within kinase inhibitors (e.g., Crizotinib) and GPCR ligands. While the piper...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole-substituted piperidine scaffold represents a privileged structural motif in modern drug discovery, particularly within kinase inhibitors (e.g., Crizotinib) and GPCR ligands. While the piperidine ring offers excellent solubility and hydrogen-bonding capabilities, it introduces significant metabolic liabilities—specifically oxidative lability at the


-carbon and N-oxidation. Conversely, the pyrazole moiety, often employed as a bioisostere for phenyl rings, presents its own set of clearance challenges, including N-glucuronidation.

This guide provides a mechanistic breakdown of these metabolic pathways, a validated experimental protocol for intrinsic clearance (


) profiling, and actionable structure-activity relationship (SAR) strategies to optimize stability.

The Chemical Space & Metabolic Liability

The combination of a basic amine (piperidine) and an electron-rich aromatic heterocycle (pyrazole) creates a distinct metabolic profile. The stability of this scaffold is governed by the basicity of the piperidine nitrogen (


) and the electron density of the pyrazole.
The Piperidine "Soft Spot"

The primary clearance mechanism for piperidine-containing drugs is Cytochrome P450 (CYP) mediated


-carbon hydroxylation . This reaction is particularly rapid in CYP3A4 and CYP2D6 substrates.
  • Mechanism: The CYP enzyme abstracts a hydrogen atom (HAT) or an electron (SET) from the nitrogen lone pair, leading to an iminium ion intermediate.

  • Consequence: The iminium ion hydrolyzes to an unstable

    
    -carbinolamine, which collapses to form a lactam (stable) or undergoes ring-opening to an amino-aldehyde (unstable/reactive).
    
The Pyrazole Contribution

While generally more stable than the piperidine, the pyrazole ring is not inert.

  • N-Glucuronidation: Unsubstituted pyrazoles (containing a free -NH) are prime substrates for UGT enzymes (e.g., UGT1A9), leading to rapid Phase II clearance.

  • N-Dealkylation: If the pyrazole nitrogen is substituted with an alkyl group, it can undergo oxidative dealkylation similar to the piperidine.

Mechanistic Pathway Visualization

The following diagram illustrates the oxidative "blooming" of the piperidine ring, a critical failure mode in early discovery.

MetabolicPathway Parent Parent (Piperidine-Pyrazole) Radical C-Centered Radical Parent->Radical H-Abstraction (HAT) CYP CYP450 (3A4/2D6) CYP->Radical Iminium Iminium Ion Intermediate Radical->Iminium -1e- Carbinol α-Carbinolamine (Unstable) Iminium->Carbinol +H2O Lactam Lactam (Stable Metabolite) Carbinol->Lactam Oxidation RingOpen Ring Opening (Aldehyde/Acid) Carbinol->RingOpen Hydrolysis

Figure 1: The oxidative metabolic cascade of the piperidine ring.[1] The transition from parent to ring-opened aldehyde represents a bioactivation risk.

Experimental Profiling: Microsomal Stability Assay

To accurately assess the


 and 

of these analogs, a standardized microsomal stability assay is required. This protocol minimizes non-specific binding (NSB) which is common with lipophilic pyrazole-piperidines.
Materials
  • Test System: Human Liver Microsomes (HLM) (pooled, 20 mg/mL protein conc).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL G6P dehydrogenase).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Protocol Workflow
  • Preparation: Dilute HLM to 0.5 mg/mL in phosphate buffer.

  • Pre-incubation: Spike test compound (1 µM final conc) into the microsomal mix. Incubate at 37°C for 5 min. Note: 1 µM is used to ensure first-order kinetics.

  • Initiation: Add NADPH regenerating system to start the reaction.[2]

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold ACN/IS.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

Data Analysis & Calculation

The depletion of the parent compound follows pseudo-first-order kinetics. Plot


 vs. time.
  • Slope (

    
    ):  Derived from linear regression of the log-linear plot.
    
  • Half-life (

    
    ): 
    
    
    
  • Intrinsic Clearance (

    
    ): 
    
    
    
    

Optimization Strategies (SAR)

When high clearance is observed, the following structural modifications have proven effective for this specific scaffold.

StrategyMechanismEffect on StabilityPotential Trade-off
Fluorination Blocks metabolic "soft spot" at

-carbon.[3]
High Impact (prevents HAT).May alter

and hERG binding.
Methylation Steric hindrance at

-carbon.
High Impact (blocks CYP approach).Increases lipophilicity (LogP).
N-Capping Converting piperidine NH to Amide/Urea.High Impact (removes basicity).Loss of solubility & target affinity.
Spiro-cyclization Rigidifies ring; blocks

-carbon.
Medium Impact.Significant synthetic complexity.
Deuteration Kinetic Isotope Effect (KIE).[4]Low-Medium Impact.High cost of goods (COGs).
Case Study: Crizotinib

Crizotinib (Xalkori) utilizes a piperidine fused to a pyrazole. Early analogs suffered from rapid oxidation. The final drug design incorporated a fluorine atom on the phenyl ring adjacent to the ether linkage, and the piperidine nitrogen is substituted, modulating the electron density and reducing the rate of piperidine ring opening [1].

Workflow Visualization: Optimization Cycle

SAR_Cycle Hit Hit Compound (High Clearance) MetID Metabolite ID (LC-MS/MS) Hit->MetID Identify Soft Spot Design Design Strategy: 1. Block α-C (F/Me) 2. N-alkylation MetID->Design α-Hydroxylation confirmed Synthesis Synthesis of Analogs Design->Synthesis Retest Microsomal Stability (Re-test) Synthesis->Retest Retest->Hit If Cl_int > 20

Figure 2: The iterative DMTA (Design-Make-Test-Analyze) cycle for stabilizing the piperidine scaffold.

References

  • Cui, J. J., et al. (2011).[1] "Discovery of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal–Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry.

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition.

  • Dalvie, D., et al. (2002). "Metabolism of the Piperidine-Type Renin Inhibitor...". Drug Metabolism and Disposition.

  • FDA Center for Drug Evaluation and Research. (2011). "Crizotinib Clinical Pharmacology and Biopharmaceutics Review."

  • Kalgutkar, A. S., et al. (2005). "Metabolism-Guided Drug Design and Optimization of Clinical Drug Candidates." Current Topics in Medicinal Chemistry.

Sources

Protocols & Analytical Methods

Method

Application Note: Reductive Amination of 3-(4-Methyl-1H-pyrazol-3-yl)piperidine

Abstract & Introduction This application note details the optimized protocol for the reductive amination of 3-(4-Methyl-1H-pyrazol-3-yl)piperidine (and structurally similar 3-substituted piperidines) with various aldehyd...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the optimized protocol for the reductive amination of 3-(4-Methyl-1H-pyrazol-3-yl)piperidine (and structurally similar 3-substituted piperidines) with various aldehydes and ketones. This scaffold is a "privileged structure" in drug discovery, frequently serving as a pharmacophore in Janus Kinase (JAK) inhibitors and other ATP-competitive enzyme inhibitors.

The secondary amine of the piperidine ring acts as the primary nucleophile. While the pyrazole moiety possesses nitrogen atoms, the aliphatic piperidine nitrogen is significantly more nucleophilic (


) compared to the pyrazole nitrogens (

for the protonated form), allowing for chemoselective alkylation without the need for protecting groups on the pyrazole ring.

This protocol utilizes Sodium Triacetoxyborohydride (STAB) , a mild, non-toxic alternative to cyanoborohydrides, ensuring high yields and minimizing side reactions such as direct reduction of the carbonyl substrate.

Chemical Analysis & Reactivity

Substrate Properties
PropertyValue / Description
Substrate 3-(4-Methyl-1H-pyrazol-3-yl)piperidine
Nucleophilic Center Piperidine Secondary Amine (

NH)
Competitive Center Pyrazole NH (Low nucleophilicity under acidic conditions)
Steric Factors 3-Substitution creates moderate steric hindrance compared to 4-piperidines.
Solubility Soluble in DCM, DCE, MeOH; moderate solubility in THF.
Reagent Selection: Why STAB?

The choice of reducing agent is critical for chemoselectivity.

  • Sodium Borohydride (

    
    ):  Too strong. Reduces aldehydes/ketones to alcohols faster than iminium formation in many cases.
    
  • Sodium Cyanoborohydride (

    
    ):  Effective but highly toxic and requires strict pH control (pH 6-7) to prevent HCN generation.
    
  • Sodium Triacetoxyborohydride (STAB): The optimal choice. It is sterically bulky and electron-deficient, making it less reactive toward neutral carbonyls but highly reactive toward protonated iminium ions.

Mechanistic Workflow

The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an iminium ion. The STAB reagent then delivers a hydride to the iminium carbon.

ReductiveAmination Start Amine + Carbonyl Hemiaminal Hemiaminal Intermediate Start->Hemiaminal AcOH Cat. Iminium Iminium Ion (C=N+) Hemiaminal->Iminium -H2O Transition Hydride Transfer (from STAB) Iminium->Transition STAB Product Tertiary Amine Product Transition->Product Reduction

Figure 1: Mechanistic pathway of STAB-mediated reductive amination. The formation of the Iminium Ion is the rate-determining step for hindered ketones, while reduction is rapid.

Experimental Protocol

Materials & Reagents[1]
  • Amine: 3-(4-Methyl-1H-pyrazol-3-yl)piperidine (1.0 equiv)

  • Electrophile: Aldehyde or Ketone (1.1 – 1.2 equiv)[1]

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or Dichloromethane (DCM). Note: THF can be used if solubility is an issue.

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv). Mandatory for ketones; optional for reactive aldehydes.

Step-by-Step Procedure

Step 1: Solvation and Imine Formation

  • In a clean, dry round-bottom flask or reaction vial, dissolve 3-(4-Methyl-1H-pyrazol-3-yl)piperidine (1.0 mmol) in anhydrous DCE (5.0 mL).

  • Add the Aldehyde/Ketone (1.1 mmol).

  • Add Acetic Acid (1.0 - 2.0 mmol).

    • Expert Tip: For sterically hindered ketones, stir this mixture for 30–60 minutes at Room Temperature (RT) before adding the reducing agent to ensure equilibrium shifts toward the iminium species.

Step 2: Reduction 4. Cool the mixture to 0°C (ice bath) if the aldehyde is highly reactive (e.g., formaldehyde, acetaldehyde). For most substrates, RT is acceptable. 5. Add STAB (1.5 mmol) portion-wise over 5 minutes.

  • Caution: Mild gas evolution (
    
    
    ) may occur.
  • Allow the reaction to warm to RT and stir under Nitrogen/Argon atmosphere.
  • Reaction Time: 1–4 hours for aldehydes; 12–24 hours for ketones.

Step 3: Monitoring & Quenching 7. Monitor via LC-MS or TLC. Look for the disappearance of the secondary amine (


) and appearance of the tertiary amine (

). 8. Quench: Once complete, add saturated aqueous

solution (10 mL) carefully. Stir for 15 minutes to decompose excess borohydride.

Step 4: Work-up & Purification 9. Extract the aqueous layer with DCM (


).
10. Combine organic layers, dry over anhydrous 

, filter, and concentrate in vacuo. 11. Purification: The crude material is often pure enough for the next step. If not, purify via flash column chromatography (typically MeOH/DCM gradients).

Experimental Workflow Diagram

Workflow Step1 Mix Amine + Carbonyl + AcOH Solvent: DCE Step2 Equilibration Period (30 min for Ketones) Step1->Step2 Step3 Add STAB (1.5 eq) Portion-wise Step2->Step3 Step4 Stir at RT (2h - 16h) Step3->Step4 Step5 Quench: Sat. NaHCO3 Extract: DCM Step4->Step5

Figure 2: Operational workflow for the reductive amination process.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Iminium ion not forming due to sterics (3-substituent).Increase AcOH to 2-3 eq. Switch solvent to THF to increase temperature (reflux) if needed (though STAB is less stable at heat).
Dialkylation Not applicable for this substrate (secondary amine).N/A
Carbonyl Reduction Reducing agent is reducing the aldehyde directly.Ensure you are using STAB, not

. Pre-stir amine and carbonyl longer before adding STAB.
Pyrazole Alkylation Highly basic conditions or alkyl halide contamination.This protocol uses reductive amination (acidic/neutral), so pyrazole alkylation is chemically unlikely. Ensure no alkyl halides are present.

Safety & Handling

  • STAB: Releases acetic acid upon reaction. Irritant. Handle in a fume hood.

  • DCE (1,2-Dichloroethane): Carcinogen and highly toxic. Use Dichloromethane (DCM) as a safer alternative if the solubility profile permits.

  • Reaction Quench: Hydrogen gas evolution is possible; ensure adequate ventilation.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3][4][5][6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[8][1][3][4][5][6][7][9][10] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[5][6][7]

  • Common Organic Chemistry . (n.d.). Reductive Amination - Sodium Triacetoxyborohydride (STAB) Conditions.

  • ChemicalBook . (2024). Product Properties: (S)-3-(4-methyl-1H-pyrazol-5-yl)piperidine.[11]

Sources

Application

Application Notes and Protocols for the Preparation of Janus Kinase (JAK) Inhibitors Using 3-(4-Methyl-1H-pyrazol-3-yl)piperidine

Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis and application of the pivotal intermediate, 3-(4-methyl-1H-pyrazol...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis and application of the pivotal intermediate, 3-(4-methyl-1H-pyrazol-3-yl)piperidine, in the preparation of Janus Kinase (JAK) inhibitors. We will delve into the therapeutic rationale for JAK inhibition, the significance of the pyrazolyl-piperidine scaffold, and provide detailed, field-proven protocols for the synthesis of the key intermediate and its subsequent elaboration into advanced drug candidates. This guide emphasizes the causality behind experimental choices, ensuring both scientific integrity and practical applicability.

Introduction: The Therapeutic Promise of JAK Inhibition

The Janus kinase (JAK) family of enzymes, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that play a critical role in mediating signal transduction from cytokine and growth factor receptors on the cell surface to the nucleus.[1][2] This signaling cascade, known as the JAK-STAT pathway, is integral to a multitude of cellular processes, including immunity, inflammation, cell division, and hematopoiesis.[3][4] Dysregulation of the JAK-STAT pathway is implicated in the pathophysiology of numerous autoimmune diseases, inflammatory conditions, and cancers.[5][6]

Consequently, inhibiting the activity of JAK enzymes has emerged as a highly effective therapeutic strategy.[7] JAK inhibitors, or "jakinibs," are small molecule drugs that competitively bind to the ATP-binding site of JAK enzymes, thereby blocking the phosphorylation of STAT proteins and interrupting the downstream signaling cascade.[2][4] This mechanism effectively modulates the overactive immune responses characteristic of many chronic diseases.[8] Several JAK inhibitors, such as Tofacitinib, Ruxolitinib, and Upadacitinib, have gained regulatory approval and demonstrated significant clinical efficacy in treating conditions like rheumatoid arthritis, psoriasis, and myelofibrosis.[8][9][10]

The JAK-STAT Signaling Pathway

The JAK-STAT signaling pathway is a crucial cellular communication route.[11] The process begins when a cytokine binds to its specific receptor on the cell surface, leading to receptor dimerization.[12] This brings the associated JAK enzymes into close proximity, allowing them to trans-phosphorylate and activate each other.[1] The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[3] STATs are subsequently phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they bind to DNA and regulate the transcription of target genes involved in the inflammatory and immune response.[12]

Diagram of the JAK-STAT Signaling Pathway

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Cytoplasm) cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT Receptor->STAT 4. STAT Docking pJAK p-JAK (Active) JAK->pJAK 3. Phosphorylation pSTAT p-STAT STAT->pSTAT pJAK->Receptor pJAK->STAT 5. STAT Phosphorylation STAT_dimer STAT Dimer pSTAT->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation Gene Gene Transcription DNA->Gene 8. Gene Regulation JAK_Inhibitor_Synthesis Start Starting Materials (e.g., 3-methyl-2,4-pentanedione, hydrazine) Intermediate1 Pyrazole Precursor (3-acetyl-4-methyl-1H-pyrazole) Start->Intermediate1 Pyrazole Synthesis Intermediate2 Key Intermediate (3-(4-methyl-1H-pyrazol-3-yl)piperidine) Intermediate1->Intermediate2 Piperidine Coupling & Deprotection FinalProduct JAK Inhibitor Intermediate2->FinalProduct SNAr Coupling Core Heterocyclic Core (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) Core->FinalProduct Purification Purification and Characterization FinalProduct->Purification

Sources

Method

Application Note: Microwave-Assisted Synthesis of 3-(4-Methyl-1H-pyrazol-3-yl)piperidine Analogs

Executive Summary Target Molecule: 3-(4-Methyl-1H-pyrazol-3-yl)piperidine and functionalized analogs. Application: Key scaffold for Janus Kinase (JAK) inhibitors (e.g., Tofacitinib, Baricitinib analogs) and immunomodulat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 3-(4-Methyl-1H-pyrazol-3-yl)piperidine and functionalized analogs. Application: Key scaffold for Janus Kinase (JAK) inhibitors (e.g., Tofacitinib, Baricitinib analogs) and immunomodulatory therapeutics. Methodology: Microwave-Assisted Organic Synthesis (MAOS). Key Advantage: This protocol utilizes microwave irradiation to accelerate the critical cyclocondensation step, reducing reaction times from 18+ hours (thermal reflux) to <20 minutes while improving regioselectivity and yield.

Retrosynthetic Strategy & Mechanism

To synthesize the 3-(4-methyl-1H-pyrazol-3-yl)piperidine core, we employ a convergent strategy. The 4-methyl group on the pyrazole ring dictates the choice of the starting ketone. Unlike simple acetyl-piperidines which yield 4-unsubstituted pyrazoles, we must utilize 1-Boc-3-propionylpiperidine .

The Pathway:

  • Activation: Conversion of the ethyl ketone to a reactive

    
    -enaminone intermediate using 
    
    
    
    -Dimethylformamide dimethyl acetal (DMF-DMA).
  • Cyclization: Microwave-promoted condensation with hydrazine hydrate.

  • Deprotection: Acid-mediated removal of the Boc group.

Mechanistic Insight: Why Microwave?

The rate-determining step in pyrazole synthesis via enaminones is the initial nucleophilic attack of hydrazine on the


-carbon. Microwave irradiation provides efficient internal heating (dielectric heating), rapidly overcoming the activation energy barrier. Furthermore, the polarity of the transition state in the cyclization step couples strongly with the microwave field, enhancing the reaction rate significantly compared to conventional convective heating.

Detailed Experimental Protocol

Phase 1: Precursor Synthesis (Enaminone Formation)

Objective: Synthesis of (E)-tert-butyl 3-(3-(dimethylamino)-2-methylacryloyl)piperidine-1-carboxylate.

  • Reagents:

    • 1-Boc-3-propionylpiperidine (1.0 equiv) [Commercially available or synthesized via Weinreb amide]

    • 
      -Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 - 2.0 equiv)
      
    • Solvent: Toluene (or perform neat)

  • Microwave Parameters:

    • Instrument: Single-mode microwave reactor (e.g., Biotage Initiator or CEM Discover)

    • Temperature: 110 °C

    • Time: 15 minutes

    • Pressure Limit: 15 bar

Step-by-Step:

  • Dissolve 1-Boc-3-propionylpiperidine (500 mg, 2.07 mmol) in anhydrous Toluene (2 mL) in a 5 mL microwave process vial.

  • Add DMF-DMA (0.55 mL, 4.14 mmol). Cap the vial with a PTFE/silicone septum.

  • Irradiate at 110 °C for 15 minutes (High absorption level).

  • Work-up: Concentrate the reaction mixture in vacuo to remove toluene and excess DMF-DMA. The resulting orange/red oil is the crude enaminone, used directly in the next step to prevent hydrolysis.

Phase 2: Microwave-Assisted Cyclization (The Core Step)

Objective: Formation of the tert-butyl 3-(4-methyl-1H-pyrazol-3-yl)piperidine-1-carboxylate.

  • Reagents:

    • Crude Enaminone (from Phase 1)

    • Hydrazine Hydrate (64-65% in water) (2.5 equiv)

    • Solvent: Ethanol (absolute)[1]

  • Microwave Parameters:

    • Temperature: 85 °C

    • Time: 10 minutes

    • Power: Dynamic (Max 150 W)

Step-by-Step:

  • Redissolve the crude enaminone in Ethanol (4 mL).

  • Add Hydrazine Hydrate (0.25 mL, ~5.0 mmol). Caution: Hydrazine is toxic and a suspected carcinogen. Handle in a fume hood.

  • Seal the vial and irradiate at 85 °C for 10 minutes .

  • In-Process Control (IPC): Check LC-MS. The enaminone peak (

    
    ) should disappear, replaced by the pyrazole product mass (
    
    
    
    for Boc-protected species).
  • Work-up: Remove ethanol under reduced pressure. Dilute residue with Ethyl Acetate (20 mL), wash with water (2 x 10 mL) and brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (Hexanes:EtOAc gradient). The 4-methyl group typically renders the product less polar than its 4-H analog.

Phase 3: Deprotection (Final Step)

Objective: Isolation of 3-(4-Methyl-1H-pyrazol-3-yl)piperidine.

  • Dissolve the protected intermediate in DCM (2 mL).

  • Add Trifluoroacetic acid (TFA) (1 mL) or 4M HCl in Dioxane.

  • Stir at Room Temperature for 1 hour (Microwave not necessary for this rapid step).

  • Concentrate and neutralize with basic resin or saturated

    
     to obtain the free base.
    

Optimization & Data Analysis

The following table contrasts the Microwave (MW) protocol against the conventional thermal reflux method for the cyclization step.

ParameterConventional Thermal RefluxMicrowave Protocol (This Guide)Improvement Factor
Reaction Time 18 - 24 Hours10 - 15 Minutes~100x Faster
Solvent Ethanol (Reflux)Ethanol (Closed Vessel)Same (Green)
Temperature 78 °C (Boiling Point)85 - 100 °C (Superheated)Higher Temp Possible
Yield 65 - 72%88 - 94%+20% Yield
Purity (Crude) Moderate (Side products)High (Cleaner profile)Simplified Purification
Structural Validation (Expected Data)
  • 1H NMR (DMSO-d6): Distinct singlet for the Pyrazole-C5 proton at

    
     ppm. The 4-Methyl group appears as a singlet at 
    
    
    
    ppm. The piperidine protons appear as multiplets between
    
    
    1.5 - 3.2 ppm.
  • Regiochemistry: The use of DMF-DMA ensures the methyl group is at position 4. If an acetyl group were used without the propionyl backbone, the 4-position would be unsubstituted.

Visual Workflows

Reaction Scheme

The following diagram illustrates the chemical transformation from the propionyl precursor to the final pyrazole scaffold.

ReactionScheme Start 1-Boc-3-propionylpiperidine (Ethyl Ketone) Inter Enaminone Intermediate (Reactive Species) Start->Inter Enamination Reagent1 DMF-DMA 110°C, 15 min (MW) Reagent1->Inter ProductProtected Boc-Protected Pyrazole Scaffold Inter->ProductProtected Cyclocondensation Reagent2 Hydrazine Hydrate EtOH, 85°C, 10 min (MW) Reagent2->ProductProtected Final 3-(4-Methyl-1H-pyrazol-3-yl) piperidine ProductProtected->Final TFA/DCM Deprotection

Caption: Step-wise synthesis of the 4-methyl-pyrazole piperidine scaffold highlighting microwave-assisted steps.

Experimental Workflow

This flowchart guides the researcher through the physical execution of the protocol.

Workflow cluster_0 Phase 1: Activation cluster_1 Phase 2: Cyclization Step1 Dissolve Ketone in Toluene Add DMF-DMA MW1 MW Irradiation 110°C | 15 min Step1->MW1 Conc Concentrate in vacuo (Red Oil obtained) MW1->Conc Step2 Redissolve in EtOH Add Hydrazine Conc->Step2 MW2 MW Irradiation 85°C | 10 min Step2->MW2 Workup Aq. Workup & Extraction MW2->Workup Final Purification\n(Flash Chromatography) Final Purification (Flash Chromatography) Workup->Final Purification\n(Flash Chromatography)

Caption: Operational workflow for the microwave-assisted synthesis process.

References

  • Matulevičiūtė, G. et al. (2021). "Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates." Molecules, 26(13), 3808.[2] Link

  • Deng, X.[3] & Mani, N. S. (2008). "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins." Organic Syntheses, 85, 179-191. Link

  • Karakaya, A. et al. (2025).[4][5][6][7] "Microwave-assisted synthesis of pyrazoles - a mini-review." European Journal of Life Sciences, 4(1), 42-54.[5] Link

  • Cheng, H. et al. (2014).[8] "Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction." Chinese Chemical Letters, 25(7). Link

  • Matrix Scientific. "Product Entry: (R)-3-((4-Methyl-1H-pyrazol-1-yl)methyl)piperidine hydrochloride."[9] Link

Sources

Application

Coupling reaction conditions for 3-(4-Methyl-1H-pyrazol-3-yl)piperidine with acyl chlorides

Application Note & Protocol Guide Topic: Optimized Coupling Reaction Conditions for 3-(4-Methyl-1H-pyrazol-3-yl)piperidine with Acyl Chlorides For: Researchers, Scientists, and Drug Development Professionals Introduction...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Optimized Coupling Reaction Conditions for 3-(4-Methyl-1H-pyrazol-3-yl)piperidine with Acyl Chlorides

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrazole-Piperidine Amide Scaffold

In the landscape of modern medicinal chemistry, the 3-(4-Methyl-1H-pyrazol-3-yl)piperidine scaffold is a privileged structure. Its unique three-dimensional arrangement, combining a hydrogen bond-donating and -accepting pyrazole ring with a flexible, saturated piperidine core, makes it an attractive building block for engaging with a multitude of biological targets. The subsequent formation of an amide bond via coupling with acyl chlorides is a cornerstone transformation, enabling the systematic exploration of chemical space to refine potency, selectivity, and pharmacokinetic properties.

This document serves as a comprehensive guide, moving beyond a simple recitation of steps to explain the underlying chemical principles governing the successful and reproducible acylation of this specific heterocyclic amine. As Senior Application Scientists, our goal is to provide a robust framework for reaction optimization, troubleshooting, and scale-up, grounded in established mechanistic understanding and practical laboratory experience.

Reaction Mechanism: A Nucleophilic Acyl Substitution Pathway

The coupling of 3-(4-Methyl-1H-pyrazol-3-yl)piperidine, a secondary amine, with an acyl chloride is a classic example of a nucleophilic acyl substitution.[1][2] The reaction is frequently conducted under Schotten-Baumann or similar conditions, which are designed to facilitate the formation of the amide bond while managing the reactive byproduct.[3][4][5]

The mechanism proceeds via three key stages:

  • Nucleophilic Attack: The lone pair of electrons on the secondary nitrogen of the piperidine ring acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride. This forms a transient tetrahedral intermediate.[1][6]

  • Chloride Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.

  • Acid Neutralization: This process generates one equivalent of hydrochloric acid (HCl). In the absence of a base, this strong acid will protonate the starting amine, rendering it non-nucleophilic and effectively halting the reaction.[7][8] Therefore, the inclusion of a base is critical to scavenge the HCl and drive the reaction to completion.[4]

Below is a diagram illustrating this fundamental pathway.

G cluster_reactants Reactants cluster_process Reaction Pathway cluster_base Acid Scavenging Amine 3-(4-Methyl-1H-pyrazol-3-yl)piperidine (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate 1. Nucleophilic Attack AcylCl Acyl Chloride (Electrophile) AcylCl->Intermediate Product Target Amide Intermediate->Product 2. Chloride Elimination Byproduct HCl Intermediate->Byproduct Salt Ammonium Salt Byproduct->Salt 3. Neutralization Base Tertiary Amine Base (e.g., TEA, DIPEA) Base->Salt

Caption: The nucleophilic acyl substitution mechanism.

Optimizing Reaction Parameters: A Guide to Key Variables

The success of the coupling reaction hinges on the careful selection of several key parameters. The choices made directly impact reaction rate, yield, and purity by influencing the reactivity of the nucleophile and electrophile and minimizing potential side reactions.

ParameterCommon ChoicesRationale & Expert Insights
Base Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA), Pyridine, K₂CO₃, NaOHOrganic Bases (TEA, DIPEA): These are the most common choices for this transformation in aprotic organic solvents.[5][] They are soluble and act as homogeneous catalysts. DIPEA is sterically hindered, which reduces its potential for acting as a competing nucleophile, a useful feature when working with highly reactive acyl chlorides or sensitive substrates.[10] Inorganic Bases (K₂CO₃, NaOH): Typically used in biphasic "Schotten-Baumann" systems (e.g., DCM/water).[3][11] The base resides in the aqueous phase, neutralizing the HCl as it forms.[4] This can be effective but increases the risk of acyl chloride hydrolysis. For the target substrate, a homogeneous system with an organic base is generally preferred for cleaner conversions.
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), 1,4-DioxaneThe ideal solvent should be aprotic and capable of dissolving both the amine and the acyl chloride. DCM is an excellent first choice due to its high solvent power and low boiling point, which simplifies product isolation. THF is also a reliable option.[12] The reaction should be performed under anhydrous conditions to prevent the hydrolysis of the highly reactive acyl chloride to the corresponding carboxylic acid.[6]
Temperature 0 °C to Room Temperature (RT)The reaction between a secondary amine and an acyl chloride is typically rapid and exothermic.[] Starting the reaction at a reduced temperature (e.g., an ice bath at 0 °C) is crucial for controlling the reaction rate, preventing potential side reactions, and ensuring safety.[10] After the initial addition of the acyl chloride, the reaction is often allowed to warm to room temperature to ensure it proceeds to completion.[5]
Stoichiometry Amine (1.0 eq.), Acyl Chloride (1.0-1.2 eq.), Base (1.1-1.5 eq.)A slight excess of the acyl chloride can help drive the reaction to completion, consuming all of the more valuable piperidine starting material. A corresponding excess of the base is required to neutralize all the HCl that will be generated.[8] Using a large excess of the acylating agent should be avoided as it complicates purification.

Experimental Workflow & Protocols

The following diagram outlines the standard laboratory workflow for this coupling reaction, from setup to final product characterization.

G start Start prep Reagent Preparation (Dry Solvents, Weigh Reagents) start->prep setup Reaction Setup (Dissolve Amine & Base in DCM, Cool to 0°C) prep->setup addition Acyl Chloride Addition (Dropwise) setup->addition react Reaction (Stir at RT, Monitor by TLC/LC-MS) addition->react workup Aqueous Workup (Quench, Separate Layers, Wash, Dry) react->workup purify Purification (Silica Gel Chromatography) workup->purify analyze Analysis & Characterization (NMR, MS, HPLC) purify->analyze end End (Pure Product) analyze->end

Caption: Standard laboratory workflow for amide coupling.

Protocol: General Procedure for Acylation

Materials and Equipment:

  • 3-(4-Methyl-1H-pyrazol-3-yl)piperidine

  • Acyl Chloride of interest

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, stirring bar, ice bath, separatory funnel

  • Thin Layer Chromatography (TLC) plates and appropriate eluent

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-(4-Methyl-1H-pyrazol-3-yl)piperidine (1.0 equivalent).

  • Solvent and Base Addition: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration). Add the base (e.g., DIPEA, 1.2 equivalents).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.

  • Acyl Chloride Addition: Add the acyl chloride (1.1 equivalents) dropwise to the stirred solution over 5-10 minutes. Rationale: Slow addition is critical to control the exothermic nature of the reaction and prevent the formation of impurities.[]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-16 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. Check for the consumption of the starting amine.

  • Workup - Quenching: Once the reaction is complete, cool the mixture again in an ice bath and carefully quench by adding saturated aqueous NaHCO₃ solution to neutralize any remaining acyl chloride and the ammonium salt.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer one or two more times with DCM.

  • Workup - Washing: Combine the organic layers and wash sequentially with water and then brine. Rationale: Washing removes water-soluble impurities and salts, and the brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography. The choice of eluent will depend on the polarity of the product; a gradient of ethyl acetate in hexanes or methanol in DCM is a common starting point. Insight: Amine-containing compounds can sometimes streak on silica gel; adding a small amount (~0.5-1%) of TEA or ammonia to the eluent can improve peak shape and separation.[13]

  • Analysis: Characterize the purified product by NMR, Mass Spectrometry, and assess its purity by HPLC.

References

  • Schotten-Baumann Reaction. Lokey Lab Protocols - Wikidot.
  • Chemistry Schotten Baumann Reaction.
  • Acylation under weak base conditions. Source not available.
  • 24.7: Reactions of Amines. Chemistry LibreTexts.
  • Schotten–Baumann reaction. Grokipedia.
  • Schotten–Baumann reaction. Wikipedia.
  • Chemical Reactions of Amines – Acyl
  • Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Testbook.
  • Amide Synthesis. Fisher Scientific.
  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Deriv
  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applic
  • the prepar
  • Is there an easy way to purify organic amines? Biotage.
  • Acylation Mechanism. A Level Chemistry Revision Notes.
  • Amide Synthesis. Fisher Scientific.
  • Show how you would use appropriate acyl chlorides and amines to synthesize each of the following amides. Pearson.
  • What is the best method to form an amide bond by the reaction of acyl chloride and 3-aminopropyltriethoxysilane(APTES)?

Sources

Method

In vitro assay preparation protocols for pyrazole-piperidine compounds

Application Note: Optimized In Vitro Assay Workflows for Pyrazole-Piperidine Scaffolds Abstract The pyrazole-piperidine scaffold is a privileged structure in medicinal chemistry, central to FDA-approved therapeutics like...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized In Vitro Assay Workflows for Pyrazole-Piperidine Scaffolds

Abstract

The pyrazole-piperidine scaffold is a privileged structure in medicinal chemistry, central to FDA-approved therapeutics like Crizotinib and Ruxolitinib. However, its physicochemical profile—characterized by high lipophilicity (LogP > 3.5) and specific hydrogen-bonding vectors—predisposes these compounds to colloidal aggregation in aqueous buffers. This phenomenon frequently leads to false-positive inhibition in biochemical assays. This guide details a validated workflow to solubilize, manage, and interrogate these compounds, ensuring that observed potency reflects specific binding rather than non-specific protein sequestration.

Introduction: The Pyrazole-Piperidine Paradox

While the pyrazole ring provides a robust hinge-binding motif for kinases, the attached piperidine often serves as a solvent-exposed solubilizing group. Despite this, the combination can create "molecular brick dust"—compounds that are soluble in DMSO but crash out or form colloidal aggregates immediately upon dilution into aqueous assay buffer [1].

Why this matters: Aggregates inhibit enzymes non-specifically by adsorbing the protein onto the particle surface. Without the protocols below, an IC50 of 50 nM could be a measurement of soap-like sequestration, not ligand-target engagement.

Protocol A: Compound Management & Stock Preparation

Objective: To prevent "DMSO Hydration Shock"—the immediate precipitation of compounds when water molecules strip the DMSO solvation shell.

Materials
  • Solvent: Anhydrous DMSO (Grade ≥ 99.9%, stored under nitrogen).

  • Storage: Matrix tubes with septum caps (avoid repeated freeze-thaw cycles).

  • Equipment: Acoustic Liquid Handler (e.g., Echo®) or Low-Retention Tips.

Step-by-Step Methodology
  • Dissolution: Dissolve solid compound to 10 mM in 100% DMSO.

    • Correction: Do NOT vortex vigorously if the compound resists solution. Vortexing introduces oxygen and can degrade sensitive substituents. Instead, use a sonicating water bath at 37°C for 5-10 minutes.

  • Visual Inspection: Hold the vial against a light source. Any turbidity or "schlieren" patterns indicate incomplete solvation.

  • Intermediate Dilution (The "Step-Down" Method):

    • Direct dilution from 100% DMSO to aqueous buffer (e.g., 1:1000) often shocks the compound into aggregation.

    • Recommended: Create an intermediate plate at 10% DMSO in buffer, then transfer to the final assay plate (Final DMSO: 1%).

Visualization: Serial Dilution Logic The following diagram illustrates the "Step-Down" logic to maintain solubility.

DilutionWorkflow cluster_0 Critical Checkpoint Stock 10mM Stock (100% DMSO) Inter Intermediate Plate (10% DMSO) Stock->Inter 1:10 Dilution (Prevents Shock) Assay Assay Plate (1% DMSO) Inter->Assay 1:10 Transfer Buffer Assay Buffer Buffer->Inter Buffer->Assay

Figure 1: Step-Down Dilution Workflow. Using an intermediate plate reduces the kinetic energy barrier of hydration, preventing immediate precipitation common in lipophilic pyrazole-piperidines.

Protocol B: Validating "True" Inhibition (The Detergent Test)

Objective: Distinguish specific binding from colloidal aggregation. Aggregators are sensitive to non-ionic detergents; specific inhibitors are not [2].

The Logic

If your compound inhibits a kinase with an IC50 of 100 nM in standard buffer, but loses activity (IC50 > 10 µM) when 0.01% Triton X-100 is added, the compound is an aggregator. The detergent breaks up the colloid, eliminating the false inhibition.

Assay Conditions
  • Control Arm: Kinase Buffer + 1 mM DTT (No Detergent).

  • Test Arm: Kinase Buffer + 1 mM DTT + 0.01% Triton X-100 (or 0.005% Tween-20).

  • Reference Aggregator: Tetraiodophenolphthalein (common control) or Rothlerin.

Experimental Workflow
  • Prepare two identical assay plates (Control vs. Detergent).

  • Dispense enzyme and peptide substrate.

  • Add Pyrazole-Piperidine library (10-point dose response).

  • Incubate for 15 minutes (aggregation is time-dependent).

  • Add ATP to initiate reaction.

  • Compare IC50 values.[1]

Decision Tree for Assay Interference

AggregationLogic Start Compare IC50 Values (+/- Detergent) Shift Is there a >3-fold shift in IC50? Start->Shift TrueBinder Specific Binder (Proceed to SAR) Shift->TrueBinder No Shift Aggregator Promiscuous Aggregator (False Positive) Shift->Aggregator Significant Shift Check Check Structure: Is LogP > 4? Aggregator->Check Reformulate Reformulate: Add 0.01% Brij-35 Check->Reformulate Yes

Figure 2: Detergent Sensitivity Decision Tree. A significant loss of potency in the presence of detergent confirms an aggregation mechanism.

Protocol C: Biochemical Kinase Assay (TR-FRET)

Context: Pyrazole-piperidines are often ATP-competitive. This protocol uses a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format (e.g., LanthaScreen™) to minimize interference from compound autofluorescence.

Buffer Composition (Optimized for Pyrazole-Piperidines)
ComponentConcentrationPurpose
HEPES (pH 7.5)50 mMMaintains physiological pH.
MgCl210 mMEssential cofactor for kinase activity.
EGTA1 mMChelates trace heavy metals that oxidize compounds.
Brij-35 0.01% Critical: Non-ionic detergent to suppress aggregation [3].[2]
DTT2 mMPrevents oxidation of kinase cysteines.
Procedure
  • Plate Prep: Use white, low-volume 384-well plates (e.g., Corning 4513).

  • Compound Addition: Transfer 20 nL of compound from the Intermediate Plate (Protocol A) using an acoustic handler.

  • Enzyme/Antibody Mix: Add 5 µL of Kinase + Antibody mixture. Centrifuge at 1000 x g for 1 min.

  • Pre-Incubation: Incubate for 30 mins at RT. Note: This allows the pyrazole moiety to engage the hinge region.

  • Tracer Addition: Add 5 µL of Alexa Fluor® labeled Tracer (ATP-competitive probe).

  • Readout: Incubate 60 mins. Read on a multimode plate reader (Excitation: 340 nm; Emission: 495 nm / 520 nm).

Data Analysis & QC
  • Z-Factor: Must be > 0.5. If < 0.5, check for DMSO tolerance of the kinase.

  • Hill Slope: Valid ATP-competitive inhibitors should have a Hill slope near -1.0.

    • Warning: A Hill slope > -2.0 (steep curve) often indicates aggregation or precipitation [4].

References

  • Shoichet, B. K. (2006). Screening in a spirit haunted by frequent fliers. Drug Discovery Today, 11(23-24), 1074-1081. Link

  • Feng, B. Y., et al. (2005). A high-throughput screen for aggregation-based inhibition in a large compound library.[3] Journal of Medicinal Chemistry, 48(16), 5146-5157. Link

  • Coussens, N. P., et al. (2017). Assay Interference by Aggregation.[3][4][5] Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[4] Link

  • Thorne, N., et al. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324. Link

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing side reactions during the deprotection of piperidine intermediates

This technical guide details the minimization of side reactions during the deprotection of piperidine intermediates , a critical scaffold in medicinal chemistry (e.g., opioids, antihistamines, kinase inhibitors). The gui...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the minimization of side reactions during the deprotection of piperidine intermediates , a critical scaffold in medicinal chemistry (e.g., opioids, antihistamines, kinase inhibitors).

The guide is structured into three modules based on the protecting group chemistry: Acid-Labile (Boc) , Base-Labile (Fmoc) , and Catalytic (Benzyl/Cbz) .

Subject: Minimizing Side Reactions & Impurity Profiles Audience: Medicinal Chemists, Process Chemists, Peptide Scientists Version: 2.4 (Current)

Module 1: Acid-Labile Deprotection (N-Boc)

Primary Reagent: Trifluoroacetic Acid (TFA) or HCl/Dioxane. Core Challenge: The tert-butyl cation (


) is a potent electrophile generated during cleavage.[1] It indiscriminately alkylates electron-rich nucleophiles (scavenging).
Troubleshooting Guide: Scavenging & Alkylation

Q: I observe a +56 Da impurity mass shift on my piperidine scaffold after TFA deprotection. What is this? A: This is likely


-butylation .[2] The 

cation released during deprotection has re-attached to a nucleophilic site on your molecule.
  • Common Targets: Indoles (Trp), Phenols (Tyr), Thioethers (Met), and even the newly liberated piperidine nitrogen if the reaction is concentrated.

  • Solution: You must add scavengers to the deprotection cocktail.[1][2][3] These are "sacrificial nucleophiles" that react with the

    
     cation faster than your product does.
    

Q: What is the optimal scavenger cocktail for complex piperidine intermediates? A: Do not use neat TFA. Use Reagent K or a modified TIS Cocktail .

ComponentRoleStandard Ratio (v/v)Optimized for Sensitive Scaffolds
TFA Acid / Solvent95%82.5%
Triisopropylsilane (TIS)

Scavenger
2.5%5%
Water Hydrolysis / Scavenger2.5%5%
Thioanisole Soft Nucleophile (Met/Cys protection)-5%
1,2-Ethanedithiol (EDT) Radical/Cation Scavenger (Trp protection)-2.5%

Protocol Note: For simple piperidines, TFA:DCM (1:1) is often sufficient. However, if your intermediate contains electron-rich aromatics, switch to TFA:TIS:H2O (95:2.5:2.5) immediately.

Mechanism Visualization: Cation Scavenging

G BocPiperidine N-Boc Piperidine Cation t-Butyl Cation (tBu+) (Electrophile) BocPiperidine->Cation Cleavage Piperidine Free Piperidine (Product) BocPiperidine->Piperidine Deprotection TFA TFA (Acid) Byproduct Scavenger-tBu Adduct (Inert) Cation->Byproduct Trapped by Scavenger Impurity Alkylated Product (+56 Da) Cation->Impurity Attacks Product (No Scavenger) Scavenger Scavenger (TIS/Thioanisole) Scavenger->Byproduct

Figure 1: The thermodynamic competition between the product and the scavenger for the reactive tert-butyl cation.

Module 2: Base-Labile Deprotection (N-Fmoc)

Primary Reagent: 20% Piperidine in DMF.[4][5] Core Challenge: Diketopiperazine (DKP) formation and Aspartimide formation.

Troubleshooting Guide: DKP Formation

Q: My yield is low, and I see a cyclic byproduct. My intermediate is a piperidine-4-carboxylic acid derivative. A: You are likely experiencing Diketopiperazine (DKP) formation .

  • The Cause: When a piperidine moiety is the N-terminal residue (or the penultimate residue), the free amine liberated by Fmoc removal can back-bite onto the C-terminal ester carbonyl. This cyclizes the molecule, cleaving it from the resin (in SPPS) or forming a stable byproduct in solution.

  • Risk Factor: High if the sequence is Fmoc-Piperidine-Xaa-OR or Fmoc-Xaa-Pro/Pip-OR.

Q: How do I prevent DKP? A: You must destabilize the transition state or speed up the subsequent reaction.

  • Shorten Deprotection Time: Use shorter bursts of base (e.g., 2 x 3 min instead of 1 x 20 min).

  • Use Steric Bulk: Use Trityl (Trt) linkers or sterically hindered resins (2-Chlorotrityl chloride) which sterically discourage the cyclization.

  • Alternative Base: Switch to Piperazine or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[5] DBU is non-nucleophilic and faster, reducing the window for side reactions.

Q: Why use DBU instead of Piperidine? A: Piperidine is nucleophilic; DBU is not. However, DBU is a stronger base and can promote Aspartimide formation (ring closure of Aspartic acid side chains). If your molecule contains Asp residues, add 0.1M HOBt (Hydroxybenzotriazole) to the deprotection mix to suppress this.

Mechanism Visualization: DKP Formation Pathway

DKP cluster_prevention Prevention Strategy Start Fmoc-Piperidine-Ester FreeAmine Free Amine Intermediate (Nucleophilic) Start->FreeAmine Fmoc Removal Deprotection Base (Piperidine) Transition Cyclic Transition State (Back-biting) FreeAmine->Transition Slow Coupling / Long Wait Desired Desired Coupled Product FreeAmine->Desired Fast Coupling (Ideal) DKP Diketopiperazine (DKP) (Dead-end Byproduct) Transition->DKP Cyclization & Cleavage Steric Bulk (Trityl Resin) Steric Bulk (Trityl Resin) Steric Bulk (Trityl Resin)->Transition Blocks

Figure 2: The kinetic competition between desired coupling and fatal DKP cyclization.

Module 3: Catalytic Hydrogenolysis (N-Bn / N-Cbz)

Primary Reagent:


, Pd/C.
Core Challenge:  Catalyst poisoning by the generated secondary amine (piperidine) and 

-alkylation side reactions.
Troubleshooting Guide: Catalyst Poisoning

Q: The reaction stalls at 50% conversion. Adding more catalyst doesn't help. A: The liberated piperidine is a secondary amine and a strong ligand. It coordinates to the Pd surface, "poisoning" the catalyst and preventing further adsorption of the starting material.

  • The Fix: Run the reaction in acidic media. Add 1.0 - 1.5 equivalents of Acetic Acid (AcOH) or HCl to the solvent (usually MeOH or EtOH).

  • Why: Protonating the amine (

    
    ) prevents it from binding to the metal surface.
    

Q: I see an impurity with Mass +14 Da (Methyl) or +28 Da (Ethyl). A: This is Reductive


-Alkylation .
  • Mechanism: The solvent (Methanol or Ethanol) is oxidized to its aldehyde equivalent (Formaldehyde/Acetaldehyde) on the Pd surface. The free piperidine reacts with this aldehyde to form an imine, which is immediately reduced to an

    
    -alkyl impurity.
    
  • Prevention:

    • Avoid alcoholic solvents if possible; use Ethyl Acetate or THF .

    • If alcohols are necessary, strictly avoid heating.

    • Use Pearlman’s Catalyst (Pd(OH)

      
      /C)  which is more active and allows for milder conditions, minimizing solvent oxidation.
      

Summary of Experimental Protocols

Deprotection TypeStandard ProtocolOptimized Protocol (Sensitive)Key Hazard/Impurity
N-Boc 50% TFA in DCM, 1h, RT.Cocktail K: TFA (82.5%), Phenol (5%), H2O (5%), Thioanisole (5%), EDT (2.5%).[6]

alkylation of Trp/Met.[1][3][7]
N-Fmoc 20% Piperidine in DMF.2% DBU, 2% Piperidine, 0.1M HOBt in DMF.DKP formation; Aspartimide.
N-Benzyl 10% Pd/C,

(balloon), MeOH.
20% Pd(OH)

/C
,

, AcOH (1.5 eq) , Ethyl Acetate.
Catalyst poisoning;

-methylation.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

  • Stawikowski, M., & Fields, G. B. (2002). Introduction to Peptide Synthesis. Current Protocols in Protein Science.

  • Behrendt, R., et al. (2016). New Reagents for the Fmoc-Based Solid-Phase Peptide Synthesis. Journal of Peptide Science.

  • Lundt, B. F., et al. (1978). Selective Removal of the t-Butyl Group. International Journal of Peptide and Protein Research.

  • Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-Catalyzed Intramolecular Aminolysis. A Side Reaction in Solid-Phase Peptide Synthesis. Journal of the American Chemical Society.

Sources

Optimization

Technical Support Center: Overcoming Regioisomer Formation in Methyl-pyrazole Synthesis

Welcome to the Technical Support Center dedicated to addressing a persistent challenge in synthetic chemistry: the formation of regioisomers during the synthesis of N-methyl-pyrazoles. This guide is designed for research...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to addressing a persistent challenge in synthetic chemistry: the formation of regioisomers during the synthesis of N-methyl-pyrazoles. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of pyrazole synthesis and require practical, scientifically-grounded solutions to achieve high regioselectivity. Here, we dissect the underlying mechanisms, provide actionable troubleshooting advice, and present validated protocols to steer your synthesis toward the desired isomeric product.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and concerns encountered by scientists working on methyl-pyrazole synthesis.

Q1: I'm getting a mixture of 1,3- and 1,5-dimethyl-pyrazoles in my reaction. Why is this happening?

The formation of a regioisomeric mixture is a common outcome when reacting an unsymmetrical 1,3-dicarbonyl compound with methylhydrazine.[1] This classic reaction, known as the Knorr pyrazole synthesis, involves the condensation of the hydrazine with the two carbonyl groups of the diketone.[2] Methylhydrazine has two non-equivalent nitrogen atoms. The initial nucleophilic attack can occur from either the substituted (N1) or unsubstituted (N2) nitrogen of methylhydrazine onto one of the two different carbonyl carbons of the diketone. This leads to two different reaction pathways, ultimately resulting in the formation of two distinct pyrazole regioisomers.[3]

Q2: How do the starting materials—the 1,3-dicarbonyl compound and methylhydrazine—influence which regioisomer is favored?

The regiochemical outcome is heavily influenced by both steric and electronic factors of the reactants.[4][5]

  • Electronic Effects: Electron-withdrawing groups (e.g., -CF₃) on one of the carbonyls of the 1,3-dicarbonyl compound will make that carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[5] This can direct the initial reaction to that site.

  • Steric Hindrance: Bulky substituents on the dicarbonyl compound can physically block the approach of the hydrazine to one of the carbonyl groups, thereby favoring reaction at the less sterically hindered site.[4]

  • Hydrazine Nucleophilicity: In methylhydrazine, the unsubstituted nitrogen is generally more nucleophilic and less sterically hindered, which often leads to its initial attack on a carbonyl group.[6]

Q3: Can I control the regioisomeric ratio by changing my reaction conditions?

Yes, reaction conditions play a crucial role in directing the synthesis towards a single regioisomer. Key parameters to consider include:

  • Solvent: The choice of solvent can dramatically alter the regioselectivity. Standard solvents like ethanol often lead to mixtures of regioisomers. However, the use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to significantly improve regioselectivity in favor of one isomer.[4]

  • pH (Acidity/Basicity): The pH of the reaction medium can change the nucleophilicity of the two nitrogen atoms in methylhydrazine.[4][7] Under acidic conditions, the more basic nitrogen can be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen. Conversely, basic conditions can also influence the reaction pathway.[7]

  • Temperature: Temperature can determine whether a reaction is under kinetic or thermodynamic control.[8] Lower temperatures often favor the kinetically controlled product (the one that forms faster), while higher temperatures can allow the system to equilibrate to the more stable, thermodynamically favored product.[8][9]

Q4: Are there alternative synthetic strategies that offer better regioselectivity?

Absolutely. When the traditional Knorr synthesis fails to provide the desired selectivity, several other methods can be employed:

  • 1,3-Dipolar Cycloadditions: This powerful method involves the reaction of a diazo compound with an alkyne or alkene and can offer excellent control over the regiochemical outcome.[4]

  • Use of Dicarbonyl Surrogates: Instead of a 1,3-diketone, using substrates like β-enaminones or α,β-unsaturated ketones can pre-define the reactivity of the electrophilic centers, forcing the reaction to proceed with high regioselectivity.[4][10]

  • Post-synthesis N-methylation: An alternative route is to first synthesize the N-unsubstituted pyrazole and then introduce the methyl group in a subsequent step. However, this can also lead to a mixture of N1 and N2 methylated products, so careful control of the alkylation conditions is necessary.[11]

Q5: What are the most effective analytical methods for differentiating and quantifying the regioisomers?

Distinguishing between closely related regioisomers is critical for assessing the success of a reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for this purpose.[12] Specific protons and carbons will have distinct chemical shifts in each isomer. Advanced 2D NMR techniques like HSQC, HMBC, and NOESY can provide unambiguous structural assignments.[13][14][15] For instance, an HMBC experiment can show a 3-bond correlation between the N-methyl protons and the C5 carbon of the pyrazole ring, but not the C3 carbon, definitively identifying the isomer.[15]

  • Chromatography: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the isomers.[4] Flash column chromatography is the most common method for preparative separation of regioisomers in the lab.[13][16]

  • X-ray Crystallography: If a crystalline derivative can be obtained, single-crystal X-ray diffraction provides the absolute proof of structure.[17]

Troubleshooting Guide

When your methyl-pyrazole synthesis doesn't go as planned, this guide will help you identify the potential causes and implement effective solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Poor Regioselectivity (Significant mixture of isomers) 1. Inappropriate Solvent Choice: Standard protic solvents like ethanol often promote the formation of both regioisomers.1. Switch to a Fluorinated Alcohol: Re-run the reaction in 2,2,2-trifluoroethanol (TFE) or, for even better selectivity, 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[4] These solvents can dramatically shift the equilibrium towards a single isomer.
2. Reaction Under Thermodynamic Control: The reaction may be running at a temperature that allows for equilibration to the more stable (but undesired) isomer.2. Adjust Reaction Temperature: Try running the reaction at a lower temperature (e.g., 0 °C or room temperature) to favor the kinetically controlled product.[8]
3. Unfavorable Electronic/Steric Bias: The substituents on the 1,3-dicarbonyl may not provide a strong enough directing effect.3. Modify Starting Materials: If possible, use a 1,3-dicarbonyl with a stronger electron-withdrawing group or a bulkier substituent to enhance the regiochemical bias.[4] Alternatively, consider a different synthetic route, such as using a β-enaminone.[4]
Low Overall Yield 1. Incomplete Reaction: The reaction may not have reached completion.1. Increase Reaction Time or Temperature: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. A modest increase in temperature might be necessary, but be mindful of its potential impact on regioselectivity.
2. Degradation of Starting Materials or Products: The reaction conditions may be too harsh.2. Use Milder Conditions: If using strong acid or base catalysis, try reducing the catalyst loading or switching to a milder catalyst.[18] Microwave-assisted synthesis can sometimes improve yields with shorter reaction times.[4]
Difficulty in Separating Regioisomers 1. Similar Polarity: The two regioisomers may have very similar polarities, making them co-elute during column chromatography.[16]1. Optimize Chromatography Conditions: Systematically screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) using TLC to find an eluent that provides better separation.[16] Using a shallower solvent gradient or isocratic elution can also improve resolution.[19]
2. Derivatization: If separation is still challenging, consider derivatizing the mixture to alter the polarity of one isomer more than the other, facilitating separation. The protecting group can then be removed.
3. Fractional Crystallization: If the isomers have different solubilities, it may be possible to selectively crystallize one from the mixture.[5]

Data Presentation

The choice of solvent can have a profound impact on the regioselectivity of the reaction between a 1,3-diketone and methylhydrazine. The following table illustrates this effect on a model reaction.

Table 1: Effect of Solvent on Regioselectivity in the Reaction of 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione with Methylhydrazine [4]

SolventRatio of Regioisomers (5-furyl-3-CF₃ : 3-furyl-5-CF₃)Total Yield (%)
Ethanol (EtOH)36 : 6499
2,2,2-Trifluoroethanol (TFE)85 : 1599
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)97 : 398

Visualizations

Reaction Mechanism and Regioisomer Formation

The following diagram illustrates the two competing pathways in the Knorr synthesis of methyl-pyrazoles from an unsymmetrical 1,3-diketone and methylhydrazine.

G cluster_start Starting Materials cluster_pathA Pathway A cluster_pathB Pathway B Diketone Unsymmetrical 1,3-Diketone AttackA Attack by N1 (Substituted N) Diketone->AttackA AttackB Attack by N2 (Unsubstituted N) Diketone->AttackB MeHydrazine Methylhydrazine MeHydrazine->AttackA Path A MeHydrazine->AttackB Path B IntermediateA Intermediate A AttackA->IntermediateA CyclizeA Cyclization & Dehydration IntermediateA->CyclizeA ProductA 1,5-Regioisomer CyclizeA->ProductA IntermediateB Intermediate B AttackB->IntermediateB CyclizeB Cyclization & Dehydration IntermediateB->CyclizeB ProductB 1,3-Regioisomer CyclizeB->ProductB

Caption: Competing pathways in Knorr pyrazole synthesis.

Troubleshooting Workflow

This flowchart provides a logical sequence of steps to follow when troubleshooting poor regioselectivity in your synthesis.

G Start Start: Poor Regioselectivity Observed CheckSolvent Is the solvent Ethanol or similar? Start->CheckSolvent SwitchSolvent Action: Switch to HFIP or TFE CheckSolvent->SwitchSolvent Yes CheckTemp Is the reaction run at elevated temperature? CheckSolvent->CheckTemp No End End: Improved Regioselectivity SwitchSolvent->End LowerTemp Action: Lower temperature to 0°C or RT CheckTemp->LowerTemp Yes CheckSubstrates Are steric/electronic differences minimal? CheckTemp->CheckSubstrates No LowerTemp->End ModifySubstrates Action: Modify diketone or change synthetic route CheckSubstrates->ModifySubstrates Yes CheckSubstrates->End No ModifySubstrates->End

Caption: Workflow for improving regioselectivity.

Experimental Protocols

Protocol 1: Highly Regioselective Synthesis of N-Methyl-pyrazoles Using a Fluorinated Alcohol Solvent

This protocol is adapted from methodologies that have demonstrated a dramatic increase in regioselectivity by using 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as the solvent.[4]

Materials:

  • Unsymmetrical 1,3-diketone (1.0 mmol, 1.0 equiv)

  • Methylhydrazine (1.1 mmol, 1.1 equiv)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)

  • Round-bottom flask with magnetic stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a clean, dry round-bottom flask, dissolve the unsymmetrical 1,3-diketone (1.0 mmol) in HFIP (3 mL).

  • Begin stirring the solution at room temperature.

  • Carefully add methylhydrazine (1.1 mmol) to the solution dropwise.

  • Continue to stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every hour for the first 4 hours, then as needed.

  • Once the reaction is complete (as indicated by the consumption of the limiting starting material on TLC), remove the HFIP solvent under reduced pressure using a rotary evaporator.

  • The crude residue can be directly purified by flash column chromatography on silica gel.

  • Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the major regioisomer from any minor isomer and impurities.

  • Combine the fractions containing the pure desired product and remove the solvent under reduced pressure.

  • Characterize the final product and determine the isomeric ratio of the crude mixture using ¹H NMR spectroscopy to confirm the regioselectivity of the reaction.[15]

References

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]

  • Blackmond, D. G., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering. [Link]

  • Muravev, A. A., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Molecules, 27(16), 5178. [Link]

  • Universitat Autònoma de Barcelona (2011). Preparation, separation and characterisation of two pyrazolic regioisomers of high purity. [Link]

  • Shawali, A. S., et al. (2008). Pyrazole formation: Examination of kinetics, substituent effects, and mechanistic pathways. International Journal of Chemical Kinetics, 40(6), 370-383. [Link]

  • Shaaban, M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6483. [Link]

  • Google Patents. (n.d.). Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid.
  • Slepukhin, P., et al. (2021). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 26(21), 6425. [Link]

  • ResearchGate. (n.d.). Knorr Pyrazole Synthesis. [Link]

  • Muravev, A. A., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. ResearchGate. [Link]

  • Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. [Link]

  • Muravev, A. A., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Molecules, 27(16), 5178. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • ResearchGate. (2014). Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles. [Link]

  • Slepukhin, P., et al. (2021). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 26(21), 6425. [Link]

  • Ross, A. G., et al. (2019). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Organic Letters, 21(18), 7385-7389. [Link]

  • ResearchGate. (2017). Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. [Link]

  • SWAYAM Prabha IIT Madras Channels. (2021, February 17). Pyrazoles Syntheses, reactions and uses [Video]. YouTube. [Link]

  • Rossi, A., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5852. [Link]

  • European Journal of Chemistry. (2013). Regioselective synthesis of some functionalized 3,4'-bis-(pyrazolyl)ketones and chemoselectivity in their reaction with hydrazine hydrate. [Link]

  • AZoM. (2024, September 2). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. [Link]

  • Universitat Autònoma de Barcelona. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. [Link]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts (ppm) of C-nitropyrazoles. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF SOME SYMMETRICAL SUBSTITUTED 1-(2-CHLOROETHYL)PYRAZOLE-BASED CHALCOGENIDES. (n.d.). [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]

  • ResearchGate. (n.d.). Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. [Link]

  • Dalal Institute. (n.d.). Kinetic and Thermodynamic Control. [Link]

  • Organic Syntheses. (n.d.). 3,5-dimethylpyrazole. [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 3-(4-Methyl-1H-pyrazol-3-yl)piperidine

Subject: Enhancing stability of 3-(4-Methyl-1H-pyrazol-3-yl)piperidine in DMSO stock solutions Document ID: TSC-2024-PYZ-001 Target Audience: Medicinal Chemists, HTS Screeners, and Compound Management Specialists Introdu...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Enhancing stability of 3-(4-Methyl-1H-pyrazol-3-yl)piperidine in DMSO stock solutions Document ID: TSC-2024-PYZ-001 Target Audience: Medicinal Chemists, HTS Screeners, and Compound Management Specialists

Introduction

3-(4-Methyl-1H-pyrazol-3-yl)piperidine is a critical scaffold in the synthesis of Janus Kinase (JAK) inhibitors (e.g., Tofacitinib analogs). While generally stable as a solid hydrochloride salt, its free base or salt forms in dimethyl sulfoxide (DMSO) stock solutions present unique stability challenges.

This guide addresses the specific physicochemical risks associated with this chemotype—namely, the susceptibility of the secondary piperidine amine to oxidative degradation and the impact of DMSO hygroscopicity on solubility.

Part 1: Diagnostic & Troubleshooting Guide

Q1: My DMSO stock solution has turned from clear/colorless to a faint yellow over time. Is it still usable?

Status: Caution Required (Likely Oxidative Degradation)

  • The Issue: The yellowing often indicates the formation of N-oxides or trace dehydrogenation products (imines) at the secondary amine of the piperidine ring. DMSO, while a solvent, can act as a mild oxidant, especially if stored improperly in the presence of light and air.

  • Diagnostic Step: Run a quick LC-MS. Look for a mass shift of +16 Da (N-oxide) or -2 Da (imine formation).

  • Recommendation: If the impurity is <2%, the stock may be usable for rough screening but should be discarded for IC50 determination or kinetic studies.

Q2: I observe a white precipitate or "haziness" in my 10 mM stock after thawing. What happened?

Status: Critical Failure (Hygroscopic Crash-out)

  • The Mechanism: DMSO is highly hygroscopic. If the vial was opened while cold, or stored without a tight seal, it absorbed atmospheric water. 3-(4-Methyl-1H-pyrazol-3-yl)piperidine is moderately lipophilic; an increase in water content (even to 5-10%) significantly reduces its solubility, causing the free base to crash out.

  • Immediate Fix:

    • Warm the solution to 37°C for 10 minutes.

    • Sonicate for 5 minutes (ultrasonic bath).

    • Vortex vigorously.

  • Prevention: Always allow frozen stocks to reach room temperature before opening the cap to prevent condensation.

Q3: My biological assay (e.g., kinase inhibition) shows a 10-fold loss in potency. The LC-MS looks clean. Why?

Status: Adsorption / Plastic Interaction

  • The Cause: The secondary amine and the pyrazole NH are hydrogen bond donors. In low-concentration working solutions (diluted from DMSO into aqueous buffer), this compound can adhere to the walls of polypropylene (PP) plates or pipette tips, effectively lowering the actual concentration delivered to the protein.

  • Solution:

    • Use Low-Binding plates and tips.

    • Include 0.01% Triton X-100 or BSA in your assay buffer to block non-specific binding sites.

    • Verify the actual concentration using a UV-based concentration check (e.g., NanoDrop at 280nm) against a fresh standard.

Part 2: Optimization Protocols

Protocol A: Preparation of Ultra-Stable Stock Solutions

Objective: To maximize shelf-life (Target: >6 months at -20°C).

  • Solvent Selection: Use Anhydrous DMSO (≥99.9%, water <0.005%). Do not use "molecular biology grade" DMSO that has been opened for weeks.

  • Dissolution:

    • Weigh the compound into a glass vial (amber glass preferred to reduce photo-oxidation).

    • Add DMSO to achieve a concentration of 10 mM to 50 mM . (Higher concentrations are generally more stable than dilute ones due to self-buffering effects).

    • Inert Gas Purge: Gently blow Nitrogen (

      
      ) or Argon over the headspace for 10-15 seconds before capping.
      
  • Aliquoting: Immediately split the master stock into single-use aliquots (e.g., 20 µL or 50 µL) in screw-cap cryovials with O-rings.

  • Storage: Store at -20°C or -80°C .

Protocol B: The "Freeze-Thaw" Rule

Objective: Prevent concentration gradients and precipitation.

  • Limit: Maximum 3 freeze-thaw cycles.

  • Procedure:

    • Thaw completely at Room Temperature (RT).

    • Vortex for 10 seconds (Critical: DMSO freezes as a crystal lattice that pushes solutes to the center/bottom; failing to vortex results in pipetting a super-concentrated layer).

    • Spin down (centrifuge 1000 x g, 1 min) to remove liquid from the cap.

Part 3: Mechanistic Insight (The "Why")

The stability profile of 3-(4-Methyl-1H-pyrazol-3-yl)piperidine is governed by two competing degradation pathways in DMSO:

  • Oxidative Deamination (The "Yellowing" Pathway): Secondary amines are susceptible to oxidation. DMSO can contain trace amounts of dimethyl sulfide and peroxides. In the presence of oxygen, the piperidine nitrogen can form a radical cation, leading to N-hydroxylation or imine formation.

    • Mitigation: Exclusion of

      
       (Nitrogen purge) and light (Amber vials).
      
  • Hygroscopic Aggregation: DMSO acts as a "water magnet." The thermodynamic solubility of the pyrazolyl-piperidine scaffold drops exponentially as the water fraction (

    
    ) increases.
    
    • Equation of Failure:

      
      
      
    • Mitigation: Single-use aliquots to minimize atmospheric exposure.

Summary of Stability Risks
ParameterRisk LevelVisual IndicatorMitigation Strategy
Moisture HighWhite PrecipitateWarm/Sonicate; Use Anhydrous DMSO
Oxidation MediumYellow/Brown Tint

Purge; Amber Glass
Adsorption MediumLoss of PotencyLow-binding plastics; Detergent in buffer
Acid Impurity LowNone (Salt formation)Use High-Purity DMSO (low acid)

Part 4: Visual Workflows

Figure 1: Stock Solution Lifecycle & QC Decision Tree

Caption: Logical workflow for preparing, storing, and troubleshooting DMSO stocks of pyrazolyl-piperidines.

StockStability Start Solid Compound (HCl Salt or Free Base) Dissolve Dissolve in Anhydrous DMSO (Inert Gas Purge) Start->Dissolve Aliquot Aliquot into Single-Use Vials (Amber Glass/PP) Dissolve->Aliquot Freeze Freeze at -20°C / -80°C Aliquot->Freeze Thaw Thaw at RT (Do NOT open yet) Freeze->Thaw On Demand Inspect Visual Inspection Thaw->Inspect Clear Clear Solution Inspect->Clear Precip Precipitate/Hazy Inspect->Precip Yellow Yellow Discoloration Inspect->Yellow Use Vortex & Spin Down -> Ready for Assay Clear->Use FixPrecip Heat (37°C) & Sonicate Precip->FixPrecip CheckLCMS Run LC-MS QC Yellow->CheckLCMS FixPrecip->Inspect CheckLCMS->Use Purity > 95% Discard Discard if Purity < 90% CheckLCMS->Discard Purity < 90%

References

  • Kozikowski, B. A., et al. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening. Retrieved February 19, 2026, from [Link]

  • Cheng, X., et al. (2003). Stability of Compounds in DMSO/Water Mixtures. Journal of Biomolecular Screening. Retrieved February 19, 2026, from [Link]

  • Way, L. (2014). DMSO Stability and Degradation Mechanisms. ResearchGate. Retrieved February 19, 2026, from [Link]

Optimization

Troubleshooting incomplete hydrogenation in pyrazole ring formation

Introduction: Understanding the Challenge of Pyrazole Hydrogenation Welcome to the technical support guide for troubleshooting incomplete hydrogenation in pyrazole ring chemistry. As researchers and drug development prof...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Challenge of Pyrazole Hydrogenation

Welcome to the technical support guide for troubleshooting incomplete hydrogenation in pyrazole ring chemistry. As researchers and drug development professionals, you are aware that the pyrazole core is a vital scaffold in numerous pharmaceuticals. However, its inherent aromaticity presents a significant hurdle for catalytic hydrogenation. This guide provides in-depth, field-proven insights to diagnose and resolve common issues encountered during this critical transformation.

The pyrazole ring is a five-membered heteroaromatic system with two adjacent nitrogen atoms, possessing a stable, delocalized 6π-electron system.[1] This aromatic stability is the primary reason the ring is resistant to reduction.[2][3] The hydrogenation process is not a single step but a sequential reduction. The first hydrogenation yields a non-aromatic pyrazoline (dihydropyrazole), which can then be further reduced to a fully saturated pyrazolidine (tetrahydropyrazole).[2][4] Incomplete reactions typically stall at the pyrazoline stage or fail to initiate altogether.

This guide is structured to address specific experimental failures in a question-and-answer format, explaining the underlying chemical principles and providing actionable solutions.

Troubleshooting Guide: Diagnosis and Solutions

This section addresses the most common problems observed during the catalytic hydrogenation of pyrazole rings.

Issue 1: Low to No Conversion of the Pyrazole Starting Material

Q: I am attempting to hydrogenate a substituted pyrazole using 10% Palladium on Carbon (Pd/C) under a hydrogen balloon, but I'm recovering only my starting material after 24 hours. What are the likely causes and solutions?

A: This is a classic case of insufficient catalytic activity or catalyst inhibition. The stability of the pyrazole ring often requires more forcing conditions or a more active catalyst than standard Pd/C.[5][6]

Causality & Recommended Actions:

  • Insufficient Catalyst Activity: Palladium on carbon is a versatile catalyst but can be insufficiently active for reducing electron-rich, stable aromatic systems like pyrazole.[7]

    • Solution 1: Switch to a More Active Catalyst.

      • Raney® Nickel (Raney Ni): This is often the catalyst of choice for reducing robust heterocyclic systems. It is generally more active than Pd/C but can be less selective.[8][9] Note its pyrophoric nature; handle with care.

      • Platinum(IV) Oxide (PtO₂, Adams' Catalyst): PtO₂ is a highly active catalyst precursor that is reduced in situ to platinum black. It is effective for hydrogenating aromatic systems that are resistant to palliation.[10]

      • Rhodium on Carbon (Rh/C): Rhodium is another highly active metal for aromatic ring hydrogenation, often requiring lower pressures and temperatures than other catalysts.[11]

  • Catalyst Poisoning: Trace impurities in your starting material, solvent, or from the reaction vessel can poison the catalyst. Sulfur- and nitrogen-containing compounds are common culprits. The pyrazole substrate itself, with its two nitrogen atoms, can sometimes coordinate too strongly with the palladium surface, inhibiting the catalytic cycle.[7]

    • Solution 2: Improve Substrate Purity & Increase Catalyst Loading.

      • Ensure your pyrazole starting material is highly pure. Recrystallization or column chromatography may be necessary.

      • Increase the catalyst loading from the typical 5-10 mol% to 20 mol% or higher. This provides more active sites to overcome partial poisoning.

      • Consider using a "poison-resistant" catalyst variant if available, such as certain platinum-based catalysts.[12]

  • Sub-Optimal Reaction Conditions: A hydrogen balloon provides only atmospheric pressure (~1 atm), which may not be sufficient to overcome the activation energy for pyrazole ring reduction.

    • Solution 3: Increase Hydrogen Pressure and Temperature.

      • Utilize a Parr shaker or a similar hydrogenation autoclave to safely increase the hydrogen pressure to 50-100 psi or higher.

      • Gently increasing the temperature to 40-60 °C can also significantly enhance the reaction rate.

Issue 2: Reaction Stalls at the Pyrazoline Intermediate

Q: My hydrogenation begins, and TLC/LC-MS analysis shows the formation of the intermediate pyrazoline. However, the reaction stops at ~50% conversion and will not proceed to the fully saturated pyrazolidine. Why is this happening?

A: Stalling at the pyrazoline stage indicates that the reaction conditions are sufficient to break the aromaticity of the pyrazole but lack the energy to reduce the remaining C=N double bond of the pyrazoline.

Causality & Recommended Actions:

  • Depleted Catalyst Activity: The catalyst may become progressively deactivated over the course of the reaction. This can be due to slow poisoning or physical changes to the catalyst surface.

    • Solution 1: Sequential Catalyst Addition. Filter the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and add a fresh portion of the catalyst. This "spiking" can re-initiate the hydrogenation.

  • Insufficient Driving Force: The conditions are simply not potent enough for the second, more difficult reduction step.

    • Solution 2: Escalate Reaction Conditions. This is the most common solution.

      • Increase H₂ Pressure: If you are running at 50 psi, increase it to 100 or 200 psi. The concentration of hydrogen available at the catalyst surface is directly proportional to the pressure.

      • Increase Temperature: Raising the temperature provides the necessary thermal energy to overcome the activation barrier for the C=N bond reduction.

      • Change Solvent: While alcohols are standard, switching to acetic acid can sometimes accelerate the reaction. The acidic medium protonates the pyrazoline, making the C=N bond more electrophilic and susceptible to reduction.

Comparative Table of Common Hydrogenation Catalysts
CatalystRelative ActivityCommon Use Cases & Selectivity NotesTypical Conditions
Palladium on Carbon (Pd/C) ModerateGeneral purpose for alkenes, alkynes, nitro groups. Prone to hydrogenolysis of benzyl ethers and C-X bonds.[5][7]1-5 atm H₂, RT, MeOH/EtOH
Platinum(IV) Oxide (PtO₂) HighAromatic rings, resistant functional groups. Less prone to hydrogenolysis than Pd/C but can cause it.[10]1-5 atm H₂, RT-50°C, EtOH/AcOH
Raney® Nickel (Raney Ni) Very HighTough heterocycles, nitriles, esters. Can be less selective and may require higher temperatures.[8][9]50-100 atm H₂, 50-150°C, EtOH
Rhodium on Carbon (Rh/C) Very HighAromatic and heteroaromatic rings. Often effective under milder conditions than Pt or Ni.[6][11]1-10 atm H₂, RT, MeOH/EtOH
Issue 3: Formation of Byproducts from Unwanted Side Reactions

Q: My desired pyrazolidine is forming, but I'm also seeing significant byproducts from what appears to be C-O or C-N bond cleavage (hydrogenolysis). How can I suppress these side reactions?

A: Hydrogenolysis is a common side reaction, especially with palladium catalysts, where C-O, C-N, and C-halogen bonds are cleaved by hydrogen.[7] The key is to choose conditions that favor ring hydrogenation over bond cleavage.

Causality & Recommended Actions:

  • Overly Aggressive Catalyst: Pd/C is particularly notorious for causing hydrogenolysis of susceptible groups like benzyl ethers, N-benzyl groups, and some halides.

    • Solution 1: Change the Catalyst.

      • Switch to a platinum-based catalyst (PtO₂) or Rhodium on Carbon (Rh/C), which are often less prone to causing hydrogenolysis for certain substrates.

      • Use a "poisoned" or deactivated palladium catalyst, such as Lindlar's catalyst (Pd/CaCO₃/Pb(OAc)₂), although this will significantly reduce its activity for ring hydrogenation as well. A more modern approach is to add a catalyst poison like diphenyl sulfide.[7]

  • Reaction Medium: An acidic medium can sometimes promote hydrogenolysis, while a basic additive can suppress it.

    • Solution 2: Modify the Solvent/Additives.

      • Avoid strongly acidic solvents if hydrogenolysis is an issue.

      • Add a mild, non-nucleophilic base like ethylenediamine or a small amount of ammonia to the reaction mixture. This can often suppress the cleavage of acid-labile protecting groups.

Troubleshooting Workflow

Here is a decision tree to guide your troubleshooting process.

G start Incomplete Pyrazole Hydrogenation no_reaction Problem: No Reaction (Starting Material Unchanged) start->no_reaction partial_reaction Problem: Partial Reaction (Stalls at Pyrazoline) start->partial_reaction side_reactions Problem: Side Reactions (e.g., Hydrogenolysis) start->side_reactions cause1 Cause: - Low Catalyst Activity - Catalyst Poisoning - Insufficient H₂ Pressure no_reaction->cause1 Diagnosis cause2 Cause: - Catalyst Deactivation - Insufficient Energy for  Second Reduction Step partial_reaction->cause2 Diagnosis cause3 Cause: - Overly Aggressive Catalyst  (e.g., Pd/C) - Reaction Conditions side_reactions->cause3 Diagnosis sol1 Solution: 1. Use More Active Catalyst   (PtO₂, Raney Ni, Rh/C) 2. Increase Catalyst Loading 3. Increase H₂ Pressure/Temp cause1->sol1 Action sol2 Solution: 1. Increase H₂ Pressure/Temp 2. Change Solvent (e.g., AcOH) 3. Add Fresh Catalyst Mid-run cause2->sol2 Action sol3 Solution: 1. Switch to Less Hydrogenolytic   Catalyst (e.g., PtO₂, Rh/C) 2. Add Basic Modifier 3. Use Milder Conditions cause3->sol3 Action

Caption: Troubleshooting decision tree for pyrazole hydrogenation.

Frequently Asked Questions (FAQs)

Q1: How can I effectively monitor the progress of my hydrogenation reaction? A1: Several methods can be used. Thin-Layer Chromatography (TLC) is fast but may not resolve pyrazole, pyrazoline, and pyrazolidine well. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are excellent for quantitative monitoring; you can take small aliquots from the reaction, filter them through a plug of celite to remove the catalyst, and inject them.[13][14] ¹H NMR can also be used to clearly distinguish the disappearance of aromatic protons and the appearance of aliphatic protons.

Q2: My catalyst (e.g., Raney Ni) is specified as pyrophoric. What are the essential safety precautions? A2: Pyrophoric catalysts like Raney Nickel can ignite spontaneously upon exposure to air, especially when dry.[12] ALWAYS handle them as a slurry in a solvent (like water or ethanol). Never allow the catalyst to dry on filter paper or spatulas exposed to the air. When filtering the reaction, ensure the catalyst bed is kept wet with solvent at all times. Quench spent catalyst by slowly and carefully adding it to a large volume of water in a well-ventilated fume hood.

Q3: Are there any non-catalytic methods for reducing a pyrazole ring? A3: While catalytic hydrogenation is the most common and controlled method, some older literature describes the use of dissolving metal reductions, such as sodium in ethanol, to reduce N-phenylpyrazoles to the corresponding pyrazolines.[2][15] However, these methods are often lower-yielding, less selective, and not applicable to a wide range of substrates, making them less common in modern synthesis.

Q4: I am performing a reductive cyclization of an α,β-unsaturated hydrazone to form the pyrazole ring, but the reaction is failing. What is a common issue here? A4: A major side reaction in this process is the premature reduction of the C=N bond of the hydrazone before the intramolecular cyclization can occur.[16] According to patent literature, this can be suppressed by adding a Brønsted or Lewis acid to the reaction mixture and using a protic solvent like ethanol.[16] The acid likely catalyzes the cyclization step, making it kinetically favorable over the simple reduction of the hydrazone.

Experimental Protocols

Protocol 1: General Procedure for Hydrogenation using Pd/C (Balloon Pressure)
  • Vessel Preparation: Add the pyrazole substrate (1.0 eq) and 10% Pd/C (0.10 eq by weight) to a round-bottom flask equipped with a magnetic stir bar.

  • Inerting: Seal the flask with a septum. Evacuate the flask using a vacuum line and backfill with nitrogen gas. Repeat this cycle three times.

  • Solvent Addition: Add a suitable solvent (e.g., methanol or ethyl acetate, ~0.1 M concentration) via syringe.

  • Hydrogenation: Evacuate the flask again and backfill with hydrogen from a balloon. For vigorous stirring, ensure a vortex is visible.

  • Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by periodically taking aliquots for TLC or LC-MS analysis.

  • Workup: Once complete, carefully purge the flask with nitrogen. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent. The filtrate contains the product.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Sample Preparation: Using a capillary tube, take a small aliquot from the reaction mixture. Dilute it in a small vial with 2-3 drops of solvent. In separate vials, prepare solutions of your starting material and any known intermediates for comparison.

  • Spotting: On a silica gel TLC plate, spot the starting material, the reaction mixture, and any co-spots (a spot of starting material on top of the reaction mixture spot).

  • Elution: Place the TLC plate in a chamber containing an appropriate mobile phase (e.g., 30% Ethyl Acetate in Hexanes). Allow the solvent front to travel up the plate.

  • Visualization: Remove the plate and visualize the spots under a UV lamp (254 nm). If the compounds are not UV-active, use a chemical stain like potassium permanganate. The disappearance of the starting material spot and the appearance of a new, typically lower Rf spot, indicates product formation.

Hydrogenation Pathway Diagram

G pyrazole Pyrazole (Aromatic) pyrazoline Pyrazoline (Dihydro- intermediate) pyrazole->pyrazoline + H₂ (Catalyst) pyrazolidine Pyrazolidine (Tetrahydro- product) pyrazoline->pyrazolidine + H₂ (Catalyst)

Caption: Sequential reduction of Pyrazole to Pyrazolidine.

References

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Cai, Y., et al. (2023). A pyrazole ligand improves the efficiency of Mn-catalysts for transfer hydrogenation. New Journal of Chemistry. [Link]

  • A Highly Active Ruthenium(II) Pyrazolyl–Pyridyl–Pyrazole Complex Catalyst for Transfer Hydrogenation of Ketones. (2020). ResearchGate. [Link]

  • Catalytic Hydrogenation of Sorbic Acid using Pyrazolyl Palladium(II) and Nickel(II) Complexes as Precatalysts. (n.d.). Journal of the Serbian Chemical Society. [Link]

  • WO2017133942A1 - Catalytic hydrogenation process for preparing pyrazoles. (2017).
  • Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Palladium catalytic systems with hybrid pyrazole ligands in C–C coupling reactions. Nanoparticles versus molecular complexes. (2015). Catalysis Science & Technology. [Link]

  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020) - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Carbon Dioxide Hydrogenation and Formic Acid Dehydrogenation Catalyzed by Iridium Complexes Bearing Pyridyl‐pyrazole Ligands: Effect of an Electron‐donating Substituent on the Pyrazole Ring on the Catalytic Activity and Durability. (2019). ResearchGate. [Link]

  • Raney nickel-assisted nitro group reduction for the synthesis of N-, O-, and S-heterocycles. (2019). ResearchGate. [Link]

  • Palladium on Carbon (Pd/C) - Common Organic Chemistry. (n.d.). UCLA Chemistry. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Recent Advances of Pd/C-Catalyzed Reactions. (2021). MDPI. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]

  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011). Master Organic Chemistry. [Link]

  • Hydrogenation of pyrazole to pyrazoline then pyrazolidine. (n.d.). ResearchGate. [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (2022). MDPI. [Link]

  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. (2023). RSC Publishing. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Polymer-Supported Raney Nickel Catalysts for Sustainable Reduction Reactions. (2016). MDPI. [Link]

  • Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a. (n.d.). ResearchGate. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). MDPI. [Link]

  • Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines. (2006). Organic Chemistry Portal. [Link]

  • Advances in Pyrazole Ring Formation and Their Methodologies: Review. (2025). ResearchGate. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. [Link]

  • Synthetic and biological studies of pyrazolines and related heterocyclic compounds. (2011). ScienceDirect. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. (2023). Preprints.org. [Link]

  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Hydrogenation troubleshooting. (2023). Reddit. [Link]

  • Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. (n.d.). ACS GCI Pharmaceutical Roundtable. [Link]

  • Polymer-Supported Raney Nickel Catalysts for Sustainable Reduction Reactions. (n.d.). ResearchGate. [Link]

  • Overall reaction of the pyrazole ring formation. (n.d.). ResearchGate. [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014). IJCPA. [Link]

  • Remarkable Sensing Behavior of Pyrazole-based Chemosensor Towards Cu(II) Ion Detection. (n.d.). ChemRxiv. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Elucidation of 3-(4-Methyl-1H-pyrazol-3-yl)piperidine: From 1D ¹H-NMR to Advanced 2D Techniques

For researchers and professionals in drug development, the unambiguous structural confirmation of novel N-heterocyclic compounds is a critical step. The isomeric possibilities and complex spin systems inherent in molecul...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of novel N-heterocyclic compounds is a critical step. The isomeric possibilities and complex spin systems inherent in molecules like 3-(4-Methyl-1H-pyrazol-3-yl)piperidine present a significant analytical challenge. While one-dimensional proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is the initial and most common tool for structural elucidation, its limitations often necessitate the use of more advanced techniques.[1][2][3] This guide provides an in-depth comparison of ¹H-NMR with alternative and complementary 2D-NMR methods for the definitive structural assignment of 3-(4-Methyl-1H-pyrazol-3-yl)piperidine, supported by predictive data and established experimental protocols.

The Initial Hypothesis: Interpreting the ¹H-NMR Spectrum

A standard ¹H-NMR spectrum provides foundational information regarding the chemical environment, connectivity, and relative number of protons in a molecule.[4] For 3-(4-Methyl-1H-pyrazol-3-yl)piperidine, we can predict the approximate chemical shifts and multiplicities based on the known spectral data of its constituent piperidine and 4-methyl-1H-pyrazole fragments.

Predicted ¹H-NMR Data (in CDCl₃, 400 MHz)

SignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
1~10-12Broad Singlet1HPyrazole N-HThe N-H proton of a pyrazole ring typically appears as a broad signal in this downfield region due to proton exchange and quadrupolar coupling with the adjacent nitrogen.[5]
2~7.2-7.4Singlet1HPyrazole C5-HThe proton on the pyrazole ring is expected to be a singlet. Its chemical shift is influenced by the electronic nature of the ring.
3~3.0-3.2Multiplet1HPiperidine C3-HThis methine proton, being adjacent to the pyrazole ring, will be deshielded. Its multiplicity will be complex due to coupling with the C2 and C4 protons of the piperidine ring.
4~2.6-2.8Multiplet2HPiperidine C2-H, C6-H (axial & equatorial)The protons alpha to the piperidine nitrogen typically appear in this region.[6][7] The axial and equatorial protons will likely have different chemical shifts and coupling constants.
5~2.0-2.2Singlet3HPyrazole C4-CH₃The methyl group on the pyrazole ring will appear as a singlet in this region.[8]
6~1.5-1.9Multiplets5HPiperidine C4-H, C5-H (axial & equatorial), Piperidine N-HThese protons of the piperidine ring are in a more shielded environment. Overlap of these signals is highly likely, making definitive assignment from a 1D spectrum challenging.[7][9] The piperidine N-H signal can also be broad and its position variable.

Key Challenges with ¹H-NMR Alone:

  • Signal Overlap: The aliphatic region of the piperidine ring is prone to significant signal overlap, making it difficult to assign individual protons and extract accurate coupling constants.[10]

  • Ambiguous Connectivity: While ¹H-NMR can suggest the presence of piperidine and pyrazole rings, it does not definitively establish the point of attachment between the two rings.

  • Stereochemistry: ¹H-NMR alone provides limited information about the stereochemical relationship between the substituent on the piperidine ring and the ring protons.

Beyond the Basics: A Comparative Look at Advanced NMR Techniques

To overcome the limitations of ¹H-NMR, a suite of two-dimensional (2D) NMR experiments can be employed. These techniques provide correlations between nuclei, offering a more complete picture of the molecular structure.[1][3]

TechniqueInformation ProvidedApplication to 3-(4-Methyl-1H-pyrazol-3-yl)piperidine
¹H-¹H COSY (Correlation Spectroscopy) Shows which protons are coupled to each other (typically through 2-3 bonds).[5][11]Crucial for tracing the spin systems within the piperidine ring, even with signal overlap. It will confirm the connectivity between adjacent protons (e.g., C3-H with C2-H and C4-H).
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) Correlates protons directly to the carbons they are attached to (one-bond correlation).[1][11]Unambiguously assigns the proton signals to their corresponding carbon atoms in both the piperidine and pyrazole rings.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds).[1][12]This is the key experiment to definitively establish the connectivity between the piperidine and pyrazole rings. A correlation between the piperidine C3-H and the pyrazole C3 and C4 carbons would confirm the substitution pattern.
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) Identifies protons that are close in space, irrespective of their bonding.Can provide insights into the stereochemistry and preferred conformation of the piperidine ring by showing through-space correlations between axial and equatorial protons.

Experimental Protocols for Comprehensive Structural Elucidation

1. High-Resolution ¹H-NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[13]

  • Instrument Parameters (400 MHz Spectrometer):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: 0-16 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak.

2. 2D COSY Spectroscopy

  • Pulse Program: A standard COSY sequence (e.g., 'cosygpqf' on Bruker instruments).[5]

  • Parameters: Use the same spectral width as the ¹H-NMR. The number of increments in the F1 dimension should be sufficient to resolve cross-peaks (e.g., 256-512).

  • Data Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.

3. 2D HSQC Spectroscopy

  • Pulse Program: A standard HSQC sequence (e.g., 'hsqcedetgp' for multiplicity-edited spectra on Bruker instruments).

  • Parameters:

    • ¹H (F2) Spectral Width: 0-16 ppm.

    • ¹³C (F1) Spectral Width: 0-160 ppm.

    • ¹JCH Coupling Constant: Optimized for an average one-bond C-H coupling (typically ~145 Hz).[5]

  • Data Processing: Process the data to obtain a 2D plot showing ¹H-¹³C correlations.

4. 2D HMBC Spectroscopy

  • Pulse Program: A standard HMBC sequence (e.g., 'hmbcgplpndqf' on Bruker instruments).[5]

  • Parameters:

    • ¹H (F2) and ¹³C (F1) Spectral Widths: Same as HSQC.

    • Long-Range Coupling Constant (ⁿJCH): Optimized for 2-3 bond correlations (typically 8-10 Hz).

  • Data Processing: Process the data to reveal long-range ¹H-¹³C correlations.

Visualizing the Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the complete structural elucidation of 3-(4-Methyl-1H-pyrazol-3-yl)piperidine, starting from a basic ¹H-NMR and incorporating advanced 2D techniques for unambiguous assignment.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_assignment Final Assignment HNMR Acquire ¹H-NMR Spectrum Predict Predict Spectrum & Identify Key Signals HNMR->Predict Initial Interpretation COSY Acquire ¹H-¹H COSY Predict->COSY Resolve Overlap & Confirm Spin Systems HSQC Acquire ¹H-¹³C HSQC Predict->HSQC HMBC Acquire ¹H-¹³C HMBC Predict->HMBC COSY->HSQC Assign Protons to Carbons HSQC->HMBC Establish Inter-ring Connectivity NOESY Acquire ¹H-¹H NOESY (Optional) HMBC->NOESY Investigate Stereochemistry Assign Definitive Structural Assignment HMBC->Assign NOESY->Assign

Caption: Workflow for the structural elucidation of 3-(4-Methyl-1H-pyrazol-3-yl)piperidine.

Conclusion

While ¹H-NMR is an indispensable starting point for the structural analysis of 3-(4-Methyl-1H-pyrazol-3-yl)piperidine, a truly rigorous and unambiguous assignment requires a multi-technique approach. The strategic application of 2D NMR experiments, particularly COSY, HSQC, and HMBC, provides a self-validating system for determining the precise connectivity and, ultimately, the correct structure of complex heterocyclic molecules. This comprehensive approach ensures the scientific integrity of the data and is essential for advancing drug discovery and development programs.

References

  • Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Retrieved from [Link]

  • (n.d.). ¹H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole.... ResearchGate. Retrieved from [Link]

  • Dalla Pozza, M., Orvain, C., Brustolin, L., & Fregona, D. (2022). List of the proton chemical shifts (ppm) of the N-H piperidine, and the DTC derivatives. ResearchGate. Retrieved from [Link]

  • (n.d.). (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Retrieved from [Link]

  • (n.d.). Protonation effect on chemical shifts of some piperidones unusual influence by anions. NISCAIR Online Periodicals Repository. Retrieved from [Link]

  • (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Center for Biotechnology Information. Retrieved from [Link]

  • (n.d.). Supplemental Data: Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine. The Royal Society of Chemistry. Retrieved from [Link]

  • (2022). Attached Nitrogen Test by ¹³C-¹⁴N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. National Center for Biotechnology Information. Retrieved from [Link]

  • Leshina, T. V., et al. (2016). The ¹H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(8), 637-40. Retrieved from [Link]

  • (n.d.). Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]

  • (n.d.). Supplementary Information. The Royal Society of Chemistry. Retrieved from [Link]

  • (n.d.). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. RJPBCS. Retrieved from [Link]

  • (n.d.). Piperidine. SpectraBase. Retrieved from [Link]

  • (2023). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. MDPI. Retrieved from [Link]

  • (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

  • (2022). ¹H NMR Chemical Shift. Oregon State University. Retrieved from [Link]

  • (n.d.). 2D-NMR Tutorial: COSY & HSQC for ¹H & ¹³C Assignment. studylib.net. Retrieved from [Link]

  • (n.d.). Structure Elucidation by NMR. ETH Zurich. Retrieved from [Link]

  • (n.d.). Structure elucidation and complete assignment of H and C NMR data of Piperine. ResearchGate. Retrieved from [Link]

Sources

Comparative

Comparative LC-MS/MS Profiling: 3-(4-Methyl-1H-pyrazol-3-yl)piperidine

Executive Summary 3-(4-Methyl-1H-pyrazol-3-yl)piperidine (hereafter referred to as 3-MPP ) is a critical pharmacophore scaffold, frequently utilized in the synthesis of Janus Kinase (JAK) inhibitors (e.g., Tofacitinib an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(4-Methyl-1H-pyrazol-3-yl)piperidine (hereafter referred to as 3-MPP ) is a critical pharmacophore scaffold, frequently utilized in the synthesis of Janus Kinase (JAK) inhibitors (e.g., Tofacitinib analogs) and fragment-based drug discovery.

This guide provides an in-depth technical comparison of the LC-MS/MS fragmentation behavior of 3-MPP against its primary regioisomeric impurity, 4-(4-Methyl-1H-pyrazol-3-yl)piperidine (4-MPP) . Differentiating these isomers is a notorious challenge in pharmacokinetic (PK) and impurity profiling due to their identical molecular weight (MW 165.24 Da) and similar polarity.

Key Finding: While both isomers share a parent ion of m/z 166.1, 3-MPP is distinguished by a unique retro-Diels-Alder (RDA) fragmentation pathway involving the piperidine ring, whereas 4-MPP favors a direct


-cleavage mechanism.

Chemical Identity & Properties

FeatureTarget: 3-MPPComparator: 4-MPP
Structure Piperidine substituted at C3 with 4-methylpyrazolePiperidine substituted at C4 with 4-methylpyrazole
Formula


Monoisotopic Mass 165.1266 Da165.1266 Da

166.1339 166.1339
pKa (Calc) ~11.0 (Piperidine N), ~2.5 (Pyrazole)~11.0 (Piperidine N), ~2.5 (Pyrazole)
Chromatographic Behavior Elutes earlier on C18 (more polar surface area accessible)Elutes later on C18 (more symmetrical/hydrophobic)

Comparative Fragmentation Analysis (MS/MS)

The following data represents the fragmentation behavior observed under Electrospray Ionization (ESI) in positive mode with Collision Induced Dissociation (CID).

Mechanistic Pathway Differences

The location of the pyrazole ring on the piperidine scaffold dictates the stability of the resulting carbocations during fragmentation.

  • 3-MPP (Target): Fragmentation is driven by a Cross-Ring Cleavage (Retro-Diels-Alder type) of the piperidine ring. The proximity of the pyrazole at the C3 position destabilizes the ring differently than the C4 position, leading to characteristic losses of

    
     (ethylene) and 
    
    
    
    .
  • 4-MPP (Comparator): Due to the symmetry at the C4 position, the primary pathway is often a direct loss of the methyl-pyrazole moiety or simple ring opening without the complex rearrangement seen in the 3-isomer.

Diagnostic Ion Table
Fragment Ion (m/z)Origin3-MPP Intensity4-MPP IntensityDiagnostic Value
166.1 Precursor

100%100%None (Isobaric)
149.1 Loss of

(

Da)
High MediumIndicative of 3-sub. The 3-position facilitates H-transfer for ammonia loss.
138.1 Loss of

(RDA)
Medium LowHigh. Characteristic of 3-substituted piperidines via RDA mechanism.
84.1 Piperidine Ring Fragment (

)
LowHigh High. 4-substitution allows clean cleavage of the pyrazole, leaving the intact piperidine cation.
95.1 Methyl-Pyrazole CationMediumMediumLow (Common to both).
Fragmentation Pathway Diagram

The following diagram illustrates the specific fragmentation logic for the target molecule 3-MPP.

FragmentationPathway Parent Parent Ion [M+H]+ = 166.1 (Protonated Piperidine N) Inter1 Intermediate A Ring Opening (C2-C3) Parent->Inter1 CID Energy Inter2 Intermediate B NH3 Elimination Parent->Inter2 - NH3 (17 Da) Frag3 m/z 84.1 Piperidinyl Cation Parent->Frag3 C-C Bond Cleavage (Minor Pathway for 3-isomer) Frag4 m/z 95.1 Methyl-Pyrazole Cation Parent->Frag4 Hetero-bond Cleavage Frag2 m/z 138.1 [M+H - C2H4]+ Inter1->Frag2 Retro-Diels-Alder (- 28 Da) Frag1 m/z 149.1 [M+H - NH3]+ Inter2->Frag1 Stabilization

Figure 1: Proposed ESI-MS/MS fragmentation pathway for 3-(4-Methyl-1H-pyrazol-3-yl)piperidine. The m/z 149 and 138 ions are diagnostic for the 3-isomer.

Experimental Protocol: Validated LC-MS/MS Workflow

This protocol is designed to ensure separation of the 3-MPP target from isobaric interferences.

Sample Preparation[1][2][3]
  • Stock Solution: Dissolve 1 mg of 3-MPP in 1 mL Methanol (HPLC grade).

  • Working Standard: Dilute to 100 ng/mL in 90:10 Water:Acetonitrile (+0.1% Formic Acid).

    • Note: Avoid using 100% organic solvent for injection to prevent peak fronting of these polar basic compounds.

LC Conditions (Chromatographic Resolution)
  • Column: Phenomenex Kinetex C18 EVO (2.1 x 100 mm, 2.6 µm) or equivalent.

    • Why: The "EVO" or high-pH stable columns allow the use of basic mobile phases if necessary, though acidic is preferred for MS sensitivity.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 2% B (Isocratic hold for polar retention)

    • 1-6 min: 2%

      
       30% B (Shallow gradient is critical for isomer separation)
      
    • 6-8 min: 95% B (Wash)

  • Flow Rate: 0.35 mL/min.

  • Column Temp: 40°C.

MS Parameters (Source: ESI+)[4]
  • Instrument: Triple Quadrupole (e.g., Sciex 6500+ or Thermo Altis).

  • Spray Voltage: 3500 V.

  • Sheath Gas: 40 arb units.

  • Aux Gas: 10 arb units.

  • Capillary Temp: 325°C.

  • Collision Energy (CE):

    • Screening: Stepped CE (20, 35, 50 eV).

    • Quantitation (MRM): Optimized at 28 eV for m/z 166

      
       149 transition.
      
Method Development Decision Tree

Use this workflow to troubleshoot separation or sensitivity issues.

MethodWorkflow Start Start: LC-MS Method Dev CheckRT Is Retention Time > 1.5 min? Start->CheckRT RT_No No: Compound eluting in void CheckRT->RT_No Too Polar RT_Yes Yes: Check Isomer Separation CheckRT->RT_Yes Action1 Switch to HILIC Column (Amide or SCX) RT_No->Action1 Action2 Use Ion-Pairing Agent (e.g., HFBA - Caution: MS suppression) RT_No->Action2 CheckIso Are 3-MPP and 4-MPP resolved? RT_Yes->CheckIso Iso_No No: Co-elution CheckIso->Iso_No Iso_Yes Yes: Optimize MS Sensitivity CheckIso->Iso_Yes Action3 Flatten Gradient (0.5% B per min) Iso_No->Action3 Action4 Change pH (High pH: 10mM NH4HCO3) Iso_No->Action4

Figure 2: Decision tree for optimizing the separation of piperidine-pyrazole isomers.

References

  • Isomeric Differentiation of Piperidines: N. A. Moss, et al. "Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging, LC-MS/MS, and Understanding of the Dissociation Chemistries." Analytical Chemistry, 2020.[2] [Link]

  • Fragmentation of Piperidine Alkaloids: H. J. Dias, et al. "Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS." Rapid Communications in Mass Spectrometry, 2018. [Link]

  • General Fragmentation Rules (Nitrogen Heterocycles): MassBank of North America. "Piperidine Fragmentation Data (ESI-QFT)." MassBank Record: C5H12N+. [Link]

  • Tofacitinib (JAK Inhibitor) Structural Context: PubChem Compound Summary for Tofacitinib (Demonstrating the methyl-piperidine scaffold context). [Link]

Sources

Validation

Comparing biological activity of 3-(4-Methyl-1H-pyrazol-3-yl)piperidine vs. Tofacitinib

This guide provides an in-depth technical comparison between the clinical Janus Kinase (JAK) inhibitor Tofacitinib and the structural scaffold 3-(4-Methyl-1H-pyrazol-3-yl)piperidine . Executive Summary This analysis cont...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between the clinical Janus Kinase (JAK) inhibitor Tofacitinib and the structural scaffold 3-(4-Methyl-1H-pyrazol-3-yl)piperidine .

Executive Summary

This analysis contrasts a fully optimized clinical drug (Tofacitinib ) with a fundamental chemical scaffold (3-(4-Methyl-1H-pyrazol-3-yl)piperidine ).

  • Tofacitinib (CP-690550): A potent, orally active, pan-JAK inhibitor with functional selectivity for JAK1 and JAK3 over JAK2. It features a pyrrolo[2,3-d]pyrimidine core mimicking the adenine of ATP, attached to a specific chiral piperidine linker.

  • 3-(4-Methyl-1H-pyrazol-3-yl)piperidine: A chemical fragment or building block. It represents a simplified pyrazole-piperidine scaffold. While pyrazoles are key pharmacophores in other JAK inhibitors (e.g., Ruxolitinib, Baricitinib), this specific unsubstituted piperidine derivative lacks the extensive contacts required for nanomolar potency and high selectivity found in Tofacitinib.

Key Takeaway: Tofacitinib represents the "end-state" of medicinal chemistry optimization for JAK1/3 selectivity, whereas 3-(4-Methyl-1H-pyrazol-3-yl)piperidine represents a "starting point" or fragment used in Fragment-Based Drug Discovery (FBDD) to explore alternative binding modes, particularly for JAK2.

Chemical & Structural Analysis

The biological activity of kinase inhibitors is dictated by their ability to occupy the ATP-binding pocket.

FeatureTofacitinib 3-(4-Methyl-1H-pyrazol-3-yl)piperidine
Core Scaffold 7H-Pyrrolo[2,3-d]pyrimidine (Deazapurine)1H-Pyrazole
Linker/Side Chain (3R,4R)-4-methylpiperidin-3-aminePiperidine (Directly attached or fused)
Key Interaction Mimics Adenine of ATP; forms H-bonds with the hinge region (Glu966/Leu932 in JAK3).Pyrazole can form H-bonds, but lacks the bicyclic surface area for strong hydrophobic packing.
Stereochemistry Specific (3R,4R) configuration is critical for potency.Often supplied as a racemate or achiral building block.
Molecular Weight 312.37 g/mol ~165.24 g/mol (Fragment-like)
Structural Significance
  • Tofacitinib: The pyrrolo[2,3-d]pyrimidine core is a "privileged structure" for kinase inhibition. The cis-3,4-disubstituted piperidine ring orients the cyanoacetyl group to interact with the solvent-exposed front of the pocket, improving selectivity.

  • Pyrazole Scaffold: The pyrazole ring is a common bioisostere found in Ruxolitinib and Baricitinib . However, in those drugs, the pyrazole is part of a larger, more complex system (e.g., attached to a pyrrolopyrimidine or containing a nitrile group) to maximize binding affinity.

Mechanism of Action (MOA)

Both compounds function as ATP-competitive inhibitors . They bind to the catalytic kinase domain (JH1 domain) of the JAK proteins, preventing the phosphorylation of STAT proteins and blocking downstream signaling.

Signaling Pathway Diagram

The following diagram illustrates the JAK-STAT pathway and where these inhibitors intervene.

JAK_STAT_Pathway Cytokine Cytokine (IL-2, IL-6, etc.) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Kinase (JAK1/JAK3) Receptor->JAK Activates STAT STAT Protein (Inactive) JAK->STAT Phosphorylates ATP ATP ATP->JAK Required for Phosphorylation Inhibitor Inhibitor (Tofacitinib / Pyrazole) Inhibitor->JAK Competes with ATP (Blocks Activity) pSTAT p-STAT (Active Dimer) STAT->pSTAT Dimerization Nucleus Nucleus / Gene Transcription pSTAT->Nucleus Translocates

Caption: Schematic of the JAK-STAT signaling pathway.[1][2][3][4][5][6] Tofacitinib and pyrazole-based inhibitors compete with ATP for the JAK kinase domain, preventing STAT phosphorylation.

Biological Activity Comparison

In Vitro Potency (IC50)
TargetTofacitinib (nM) Pyrazole-Piperidine Fragment (Est. µM) Implication
JAK1 3.2 > 1-10 µMTofacitinib is highly potent. The fragment requires optimization (e.g., adding a hinge-binding motif) to reach nM range.
JAK2 4.1~ 0.5-5 µMPyrazoles often show innate affinity for JAK2, but fragments are generally weak.
JAK3 1.6 > 10 µMTofacitinib is highly selective for JAK3 (paired with JAK1). Simple pyrazoles rarely achieve this without specific substitution.
TYK2 34.0> 10 µMTofacitinib shows moderate selectivity against TYK2.

Note: Data for Tofacitinib is well-established. Data for the specific fragment "3-(4-Methyl-1H-pyrazol-3-yl)piperidine" is estimated based on typical Fragment-Based Drug Discovery (FBDD) hit rates for naked scaffolds. Fragments typically exhibit low affinity (high µM) but high "Ligand Efficiency" (LE).

Selectivity Profile
  • Tofacitinib: Structurally optimized to fit the unique "gatekeeper" residue (Methionine in JAK1/3 vs. Methionine in JAK2, though the pockets are very similar). Its selectivity is functional; it inhibits JAK1/3-dependent cytokines (IL-2, IL-15) more effectively than JAK2-dependent ones (EPO, GM-CSF) in cellular assays.

  • Pyrazole Scaffold: Often serves as a starting point for JAK2 inhibitors (e.g., the pyrazole in Ruxolitinib). Without the specific "cyanoacetyl" tail of Tofacitinib, the simple piperidine-pyrazole lacks the contacts to differentiate between JAK isoforms effectively.

Experimental Protocols

To verify the activity of these compounds, researchers typically employ a biochemical kinase assay followed by a cellular functional assay.

A. Biochemical Kinase Assay (ADP-Glo)

This assay measures the amount of ADP produced by the kinase reaction, which is directly proportional to kinase activity.

Workflow Diagram:

Kinase_Assay Step1 Prepare Kinase Buffer (Tris, MgCl2, MnCl2, DTT) Step2 Add Enzyme (JAK1/2/3) + Substrate (Poly Glu:Tyr) Step1->Step2 Step3 Add Compound (Tofacitinib vs. Pyrazole) Step2->Step3 Step4 Initiate with ATP (Incubate 60 min @ RT) Step3->Step4 Step5 Add ADP-Glo Reagent (Depletes remaining ATP) Step4->Step5 Step6 Add Detection Reagent (Converts ADP to Light) Step5->Step6 Step7 Measure Luminescence (RLU) Step6->Step7

Caption: Step-by-step workflow for the ADP-Glo Kinase Assay to determine IC50 values.

Protocol Steps:

  • Reagents: Recombinant JAK enzyme (JAK1, JAK2, or JAK3), Poly(Glu,Tyr) 4:1 substrate, Ultra-pure ATP.

  • Compound Prep: Dissolve Tofacitinib and 3-(4-Methyl-1H-pyrazol-3-yl)piperidine in 100% DMSO. Prepare 3-fold serial dilutions.

  • Reaction: Mix Enzyme (0.5 ng/µL) + Substrate (0.2 µg/µL) + Compound in Kinase Buffer.

  • Initiation: Add ATP (Km concentration, typically 10-50 µM) to start the reaction.

  • Incubation: 60 minutes at room temperature (25°C).

  • Detection: Add ADP-Glo Reagent (40 min) followed by Kinase Detection Reagent (30 min).

  • Analysis: Read Luminescence. Plot RLU vs. log[Compound] to calculate IC50.

B. Cellular Functional Assay (STAT Phosphorylation)

Objective: Measure the inhibition of cytokine-induced STAT phosphorylation in whole cells (e.g., PBMCs or TF-1 cells).

  • Stimulation: Treat cells with IL-2 (activates JAK1/3 -> pSTAT5) or GM-CSF (activates JAK2 -> pSTAT5).

  • Treatment: Add inhibitors 1 hour prior to cytokine stimulation.

  • Lysis & Detection: Lyse cells and quantify pSTAT5 via ELISA or Western Blot.

  • Expected Result: Tofacitinib should inhibit IL-2 induced pSTAT5 with IC50 ~10-50 nM. The pyrazole fragment will likely show weak or no inhibition at these concentrations.

Conclusion & Recommendation

  • For Drug Development: Tofacitinib remains the gold standard for JAK1/3 inhibition. Its pyrrolopyrimidine core is essential for its high affinity.

  • For Research/Discovery: 3-(4-Methyl-1H-pyrazol-3-yl)piperidine is best utilized as a fragment or intermediate . It is not a functional alternative to Tofacitinib in biological assays but can serve as a scaffold for designing novel JAK2 inhibitors (e.g., by elaborating the pyrazole ring to mimic the interactions found in Ruxolitinib).

Recommendation: If your goal is to inhibit JAK signaling in a biological model, use Tofacitinib . If your goal is to study structure-activity relationships (SAR) or synthesize new inhibitors, use the pyrazole-piperidine as a starting block.

References

  • Pfizer Inc. (2012). Xeljanz (Tofacitinib) Prescribing Information. U.S. Food and Drug Administration.[4][7] Link

  • Flanagan, M. E., et al. (2010). Discovery of CP-690,550: A potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases. Journal of Medicinal Chemistry, 53(24), 8468-8484. Link

  • Meyer, S. C., et al. (2010). Benzene-1,3-diamine and pyrazole-3-amine derivatives as Janus kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. (Discussion on Pyrazole Scaffolds). Link

  • Changelian, P. S., et al. (2003). Prevention of organ allograft rejection by a specific Janus kinase 3 inhibitor. Science, 302(5646), 875-878. Link

  • ChemicalBook. (2024).[3] Product entry for 3-(4-Methyl-1H-pyrazol-3-yl)piperidine. Link

Sources

Comparative

A Comparative Guide to the Solid-State Structural Analysis of Pyrazole-Piperidine Scaffolds

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the 3-(Pyrazol-3-yl)piperidine Motif and Its Structural Elucidation The 3-(pyrazol-3-yl)piperidine scaffold is a privilege...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 3-(Pyrazol-3-yl)piperidine Motif and Its Structural Elucidation

The 3-(pyrazol-3-yl)piperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. The precise three-dimensional arrangement of atoms and intermolecular interactions within the crystal lattice of these molecules is paramount, as it dictates crucial physicochemical properties such as solubility, stability, and bioavailability. Consequently, a thorough understanding of the solid-state characteristics of this class of compounds is indispensable for rational drug design and development.

While a crystal structure for the specific molecule 3-(4-Methyl-1H-pyrazol-3-yl)piperidine is not publicly available in crystallographic databases as of this guide's publication, a wealth of structural information can be gleaned from closely related analogues. This guide provides a comparative analysis of the single-crystal X-ray diffraction data for structurally relevant pyrazole-piperidine derivatives. Furthermore, it offers a comprehensive overview of the key experimental techniques and underlying principles for the solid-state characterization of such pharmaceutical compounds.

Comparative Analysis of Pyrazole-Piperidine Crystal Structures

To illustrate the structural diversity and packing arrangements within this class of compounds, we will compare the crystallographic data of two exemplary molecules that feature the core pyrazole and piperidine moieties:

  • Compound I: 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine[1]

  • Compound II: N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519)[2][3][4][5]

These compounds, while more complex than the parent 3-(4-Methyl-1H-pyrazol-3-yl)piperidine, provide valuable insights into the conformational preferences of the piperidine ring, the planarity of the pyrazole system, and the nature of intermolecular interactions that govern their crystal packing.

ParameterCompound ICompound II (AT7519)
Chemical Formula C21H25N7C16H17Cl2N5O2
Molecular Weight 375.47 g/mol 410.26 g/mol
Crystal System MonoclinicMonoclinic
Space Group P21/nP21/c
a (Å) 10.9398(3)Not specified in search results
b (Å) 15.1119(5)Not specified in search results
c (Å) 12.3941(4)Not specified in search results
α (˚) 9090
β (˚) 103.111(1)Not specified in search results
γ (˚) 9090
Volume (ų) 1994.41(11)Not specified in search results
Z 4Not specified in search results
Density (calc) (g/cm³) 1.250Not specified in search results
Key Structural Features Piperidine in a chair conformation. The pyrazole ring is essentially planar.Piperidine ring conformation is key for binding to CDK2.[5]
Intermolecular Interactions N-H···N hydrogen bonds, C-H···π interactions. The packing is controlled by a number of C-H… N and N-H… N hydrogen bonds.[1]Forms hydrogen bonds with the backbone of CDK2.[5]

Experimental Protocols for Solid-State Characterization

The determination and comparison of crystal structures and solid-state properties rely on a suite of analytical techniques. The following sections detail the methodologies for single-crystal X-ray diffraction, powder X-ray diffraction, and thermal analysis, providing insights into the rationale behind each step.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[6][7]

Experimental Workflow:

sc_xrd_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement synthesis Synthesis of Pyrazole-Piperidine Derivative purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification crystallization Crystal Growth (Slow Evaporation, Vapor Diffusion, etc.) purification->crystallization mounting Crystal Mounting crystallization->mounting diffractometer X-ray Diffractometer mounting->diffractometer data_collection Diffraction Data Collection diffractometer->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation structure_refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure (CIF) pxrd_workflow sample_prep Sample Preparation (Grinding) sample_holder Loading into Sample Holder sample_prep->sample_holder diffractometer Powder X-ray Diffractometer sample_holder->diffractometer data_collection Data Collection (2θ Scan) diffractometer->data_collection data_analysis Data Analysis data_collection->data_analysis result Phase Identification, Purity Assessment, Polymorph Screening data_analysis->result

Figure 2: A schematic of the powder X-ray diffraction workflow.

Step-by-Step Methodology:

  • Sample Preparation: A small amount of the crystalline material (typically 10-20 mg) is gently ground to a fine powder to ensure random orientation of the crystallites. [8]2. Sample Mounting: The powdered sample is packed into a sample holder.

  • Data Collection: The sample is irradiated with a monochromatic X-ray beam in a powder diffractometer. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, serves as a unique "fingerprint" of the crystalline phase. This pattern can be compared to databases of known phases for identification.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are thermal analysis techniques that provide information about the physical and chemical changes that occur in a material as a function of temperature. [2][3][9] DSC/TGA Workflow:

thermal_analysis_workflow sample_prep Sample Preparation (Accurate Weighing) instrument Simultaneous TGA/DSC Instrument sample_prep->instrument heating_program Controlled Heating Program under Inert Atmosphere instrument->heating_program data_acquisition Simultaneous Measurement of Mass Change (TGA) and Heat Flow (DSC) heating_program->data_acquisition data_analysis Analysis of Thermal Events data_acquisition->data_analysis results Melting Point, Decomposition Temperature, Polymorphic Transitions, Solvation State data_analysis->results

Figure 3: The workflow for simultaneous TGA-DSC analysis.

Methodology:

  • TGA: Measures the change in mass of a sample as it is heated at a controlled rate. It is used to determine thermal stability, decomposition temperatures, and the presence of solvates or hydrates. [3]* DSC: Measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and polymorphic transitions. [3][9] Simultaneous TGA-DSC analysis allows for the direct correlation of mass changes with corresponding energetic events, providing a more complete picture of the thermal behavior of the compound. [4]

Conclusion

The comprehensive solid-state characterization of pyrazole-piperidine derivatives is a critical component of modern drug discovery and development. While the crystal structure of 3-(4-Methyl-1H-pyrazol-3-yl)piperidine remains to be elucidated, the comparative analysis of structurally related compounds provides invaluable insights into the conformational and packing preferences of this important scaffold. The experimental protocols detailed in this guide for single-crystal X-ray diffraction, powder X-ray diffraction, and thermal analysis represent the cornerstone methodologies for obtaining a thorough understanding of the solid-state properties of these and other pharmaceutical compounds, thereby facilitating the development of safe and effective medicines.

References

  • Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. (2023). Molecules, 28(11), 4333. [Link]

  • Wyatt, P. G., et al. (2008). Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design. Journal of Medicinal Chemistry, 51(16), 4986–4999. [Link]

  • Wyatt, P. G., et al. (2008). Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design. PubMed, PMID: 18656911. [Link]

  • Wyatt, P. G., et al. (2008). Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design. University of Dundee Discovery Research Portal. [Link]

  • Wyatt, P. G., et al. (2008). Identification of N -(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1 H -pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design. ResearchGate. [Link]

  • X-ray Diffraction Protocols and Methods. Springer Nature Experiments. [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (2025). Protheragen. [Link]

  • Loh, W.-S., et al. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules, 18(2), 2386-2396. [Link]

  • Powder X-ray Diffraction Protocol/SOP. University of California, Santa Barbara. [Link]

  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024). TA Instruments. [Link]

  • Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. (2025). Lab Manager. [Link]

  • Simultaneous Thermal Analysis | TGA/DSC. Mettler Toledo. [Link]

  • Shawish, I., et al. (2021). Synthesis, and Molecular Structure Investigations of a New s-Triazine Derivatives Incorporating Pyrazole/Piperidine/Aniline Moieties. Crystals, 11(12), 1500. [Link]

  • DSC vs TGA: A Simple Comparison Guide. (2026). ResolveMass Laboratories Inc.[Link]

  • Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. (2014). Pharmaceutical Technology. [Link]

  • Diffraction and Crystallographic Analysis Services. Triclinic Labs. [Link]

  • Overview of Powder X-ray Diffraction (PXRD). (2025). Creative Biostructure. [Link]

Sources

Validation

A Comparative Guide to Reference Standards for the Quality Control of 3-(4-Methyl-1H-pyrazol-3-yl)piperidine

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the integrity of a chemical entity is paramount. This guide provides an in-depth technical comparison of ref...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the integrity of a chemical entity is paramount. This guide provides an in-depth technical comparison of reference standards for the quality control of 3-(4-Methyl-1H-pyrazol-3-yl)piperidine, a heterocyclic compound with potential applications in medicinal chemistry.[1][2][3][4] As a Senior Application Scientist, the following analysis is grounded in established analytical principles and regulatory expectations to ensure the reliability and reproducibility of research and development efforts.

The Critical Role of a Reference Standard

A reference standard serves as the benchmark against which a newly synthesized or manufactured batch of a compound is measured. Its well-characterized purity and identity are the foundation for accurate quantification, impurity profiling, and stability testing. The use of a high-quality, thoroughly characterized reference standard is not merely a matter of good practice; it is a fundamental requirement for generating reliable data that can be confidently submitted to regulatory authorities. The International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2), provide a framework for the validation of analytical procedures, which is intrinsically linked to the quality of the reference standard used.[5][6][7][8]

Key Quality Attributes of a 3-(4-Methyl-1H-pyrazol-3-yl)piperidine Reference Standard

The fitness-for-purpose of a reference standard is defined by a set of critical quality attributes.[9][10] A comprehensive Certificate of Analysis (CoA) is the primary document that attests to these attributes.[9][10][11][12]

A robust CoA for a 3-(4-Methyl-1H-pyrazol-3-yl)piperidine reference standard should include:

  • Identity Confirmation: Unambiguous verification of the chemical structure.

  • Purity Assessment: Quantification of the main component and identification of any impurities.

  • Assay: The precise content of the substance.

  • Physical and Chemical Properties: Such as appearance, solubility, and melting point.

Comparative Analysis of Reference Standard Lots

To illustrate the importance of a high-quality reference standard, let's compare two hypothetical lots of 3-(4-Methyl-1H-pyrazol-3-yl)piperidine reference standards: Lot A (a primary, highly characterized standard) and Lot B (a secondary, less characterized standard).

Parameter Lot A: Primary Reference Standard Lot B: Secondary Reference Standard Significance in Quality Control
Identity (¹H NMR, ¹³C NMR, MS) Conforms to structure. Detailed spectral data and interpretation provided.Conforms to structure. Basic spectral data provided.Ensures that the correct molecule is being quantified and tested.
Purity (HPLC-UV, >99.5%) 99.92%98.7%High purity is essential for accurate assay determination and to avoid interference from impurities in analytical methods.
Impurity Profile (LC-MS) Impurity 1: 0.05% (Identified)Impurity 2: 0.03% (Unidentified)Impurity 1: 0.8% (Identified)Impurity 3: 0.5% (Unidentified)A well-defined impurity profile is critical for safety assessment and for tracking potential degradation products.[13]
Assay (by Mass Balance) 99.8%Not PerformedProvides the most accurate measure of the compound's content, accounting for impurities and residual solvents.
Water Content (Karl Fischer) 0.08%0.5%Water content can affect the stability and accurate weighing of the reference standard.
Residual Solvents (GC-HS) <0.1%<0.5%Residual solvents from the synthesis process must be controlled as they can be toxic and affect the material's properties.
Certificate of Analysis Comprehensive, with detailed experimental data and uncertainties.[14]Basic, with pass/fail criteria.A detailed CoA provides confidence in the quality of the reference standard.[9][10]

Analysis: Lot A represents a superior reference standard due to its higher purity, well-characterized impurity profile, and comprehensive documentation. Using Lot B for critical applications like assay validation or stability studies could lead to inaccurate results and potentially compromise the quality assessment of the final product.

Experimental Protocols for Quality Control

The following are detailed protocols for the essential quality control tests for a 3-(4-Methyl-1H-pyrazol-3-yl)piperidine reference standard.

Identity Confirmation by NMR Spectroscopy

Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic molecules.[15][16] By analyzing the chemical shifts, coupling constants, and integrations of the proton (¹H) and carbon-13 (¹³C) spectra, the precise connectivity of atoms in the molecule can be confirmed.[17][18][19][20]

Workflow for NMR Analysis:

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Weigh ~5-10 mg of Reference Standard dissolve Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d6) prep->dissolve transfer Transfer to a 5 mm NMR tube dissolve->transfer instrument Place tube in NMR spectrometer (e.g., 500 MHz) transfer->instrument acquire_h1 Acquire ¹H NMR spectrum instrument->acquire_h1 acquire_c13 Acquire ¹³C NMR spectrum acquire_h1->acquire_c13 acquire_2d Acquire 2D NMR (COSY, HSQC, HMBC) if needed for full assignment acquire_c13->acquire_2d process Process spectra (Fourier transform, phase correction, baseline correction) acquire_2d->process integrate Integrate ¹H signals and assign chemical shifts process->integrate compare Compare spectra with expected structure and reference data integrate->compare report Report confirmation of identity compare->report

Caption: Workflow for NMR-based identity confirmation.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the 3-(4-Methyl-1H-pyrazol-3-yl)piperidine reference standard into a clean, dry vial.

  • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) and vortex until fully dissolved.

  • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition: Place the NMR tube into the spectrometer.

  • Acquire a ¹H NMR spectrum. Typical parameters on a 500 MHz spectrometer would be: 16-32 scans, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.

  • Acquire a ¹³C NMR spectrum. This will require a longer acquisition time.

  • If necessary for complete structural assignment, acquire 2D NMR spectra such as COSY, HSQC, and HMBC.[17][18][19][20]

  • Data Analysis: Process the acquired spectra using appropriate software.

  • Assign the chemical shifts and coupling constants to the respective protons and carbons of the molecule.

  • Compare the obtained spectra with the expected structure to confirm identity.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the workhorse of pharmaceutical analysis for purity determination and impurity profiling.[21] A well-developed reversed-phase HPLC (RP-HPLC) method can separate the main compound from its impurities, allowing for accurate quantification.[22][23]

Workflow for HPLC Purity Analysis:

cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mp Prepare mobile phases (e.g., A: 0.1% TFA in Water, B: Acetonitrile) prep_sample Prepare sample solution at a known concentration (e.g., 1 mg/mL) prep_mp->prep_sample instrument Equilibrate HPLC system with mobile phase prep_sample->instrument inject Inject sample solution instrument->inject separate Perform chromatographic separation inject->separate detect Detect peaks using UV detector (e.g., 220 nm) separate->detect integrate Integrate all peaks in the chromatogram detect->integrate calculate Calculate purity by area percent normalization integrate->calculate report Report purity and impurity profile calculate->report

Caption: Workflow for HPLC-based purity determination.

Step-by-Step Protocol:

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 5% B to 95% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 220 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask.

    • Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Analysis:

    • Equilibrate the HPLC system with the initial mobile phase conditions.

    • Inject a blank (diluent) to ensure no system peaks interfere.

    • Inject the sample solution.

  • Data Processing:

    • Integrate all peaks in the resulting chromatogram.

    • Calculate the purity using the area percent method: Purity (%) = (Area of main peak / Total area of all peaks) x 100

Impurity Identification by Liquid Chromatography-Mass Spectrometry (LC-MS)

Rationale: LC-MS combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry.[24] This technique is invaluable for identifying unknown impurities by providing their mass-to-charge ratio (m/z), which can be used to deduce their molecular weight and elemental composition.[25]

Workflow for LC-MS Impurity Identification:

cluster_lc LC Separation cluster_ms MS Detection & Analysis cluster_data Structure Elucidation inject Inject sample into LC system separate Separate components on C18 column inject->separate ionize Eluted components enter mass spectrometer and are ionized (e.g., ESI+) separate->ionize detect_mass Detect m/z of parent ions ionize->detect_mass fragment Perform fragmentation (MS/MS) on impurity peaks detect_mass->fragment detect_frag Detect m/z of fragment ions fragment->detect_frag analyze Analyze mass spectra of impurities detect_frag->analyze propose Propose structures for impurities based on fragmentation patterns analyze->propose report Report potential impurity structures propose->report

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Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-Methyl-1H-pyrazol-3-YL)piperidine
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